molecular formula C14H15NO B2733814 [3-(methylamino)phenyl](phenyl)methanol CAS No. 86997-98-0

[3-(methylamino)phenyl](phenyl)methanol

Cat. No.: B2733814
CAS No.: 86997-98-0
M. Wt: 213.28
InChI Key: UKTTXKXVEDASHE-UHFFFAOYSA-N
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Description

[3-(methylamino)phenyl](phenyl)methanol is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.28. The purity is usually 95%.
BenchChem offers high-quality [3-(methylamino)phenyl](phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(methylamino)phenyl](phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(methylamino)phenyl]-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15-13-9-5-8-12(10-13)14(16)11-6-3-2-4-7-11/h2-10,14-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTTXKXVEDASHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86997-98-0
Record name [3-(methylamino)phenyl](phenyl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-(Methylamino)phenylmethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs the efficiency of chemical synthesis, purification, and formulation development.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(methylamino)phenylmethanol (CAS No. 121562-78-5), a key building block in medicinal chemistry.[3][4] We delve into the molecular properties influencing its solubility, provide a predictive framework based on the "like dissolves like" principle, and present a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical and chemical process development, understanding a compound's solubility is paramount.[5][6] For an intermediate like 3-(methylamino)phenylmethanol, solubility data dictates crucial decisions at multiple stages.[1] It informs the selection of appropriate solvent systems for chemical reactions to ensure homogeneity and optimal reaction kinetics. Furthermore, it is essential for designing efficient purification processes such as crystallization, where knowledge of solubility curves as a function of temperature is key to maximizing yield and purity.[2] In the context of drug development, the solubility of intermediates can impact the final API's characteristics and the feasibility of formulation strategies.[7][8] This guide serves as a foundational resource for understanding and experimentally determining the solubility of 3-(methylamino)phenylmethanol.

Physicochemical Properties of 3-(Methylamino)phenylmethanol

A thorough understanding of a molecule's inherent properties is the first step in predicting its solubility behavior. The structure of 3-(methylamino)phenylmethanol contains several key functional groups that dictate its interactions with various solvents.

Molecular Structure: CNC1=CC=CC(=C1)CO[3]

PropertyValueSource
Molecular Formula C₈H₁₁NO[9]
Molecular Weight 137.18 g/mol [3]
Hydrogen Bond Donors 2 (from -OH and -NH groups)[9]
Hydrogen Bond Acceptors 2 (from N and O atoms)[9]
Predicted LogP 1.22 - 1.3[3][9]
Topological Polar Surface Area (TPSA) 32.26 Ų[9]

The molecule possesses both polar and non-polar characteristics. The aromatic phenyl ring provides a non-polar, hydrophobic character. Conversely, the hydroxyl (-OH) and the secondary amine (-NH) groups are polar and capable of acting as both hydrogen bond donors and acceptors.[9] This amphiphilic nature suggests that 3-(methylamino)phenylmethanol will exhibit a wide range of solubilities across different solvent classes. The positive LogP value indicates a slight preference for lipophilic environments over aqueous ones.

The interplay of these features can be visualized as follows:

G cluster_molecule 3-(Methylamino)phenylmethanol cluster_properties Molecular Interactions cluster_solvents Solvent Classes mol C₈H₁₁NO Hydroxyl (-OH) Methylamino (-NH-) Phenyl Ring interactions Hydrogen Bonding Dipole-Dipole Van der Waals Forces mol:f1->interactions:f0 Strong mol:f2->interactions:f0 Strong mol:f1->interactions:f1 Moderate mol:f2->interactions:f1 Moderate mol:f3->interactions:f2 Weak solvents Polar Protic (e.g., Methanol) Polar Aprotic (e.g., DMSO) Non-Polar (e.g., Toluene) interactions:f0->solvents:f0 Dominant Interaction interactions:f1->solvents:f1 Dominant Interaction interactions:f2->solvents:f2 Dominant Interaction

Caption: Intermolecular forces of 3-(methylamino)phenylmethanol driving solubility.

Predicted Solubility Profile

While specific experimental data for 3-(methylamino)phenylmethanol is not widely published[10], a reliable qualitative assessment can be made based on the fundamental principle of "like dissolves like".[11]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The hydroxyl and amine groups of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar moieties of the solute.
Ethers THF, Diethyl EtherLow to Moderate Ethers are less polar and can only act as hydrogen bond acceptors, leading to weaker interactions compared to protic or other polar aprotic solvents.
Chlorinated Dichloromethane (DCM)Moderate DCM has a significant dipole moment that can interact with the polar groups of the solute, while also being compatible with the phenyl ring.
Aromatic Toluene, XyleneLow to Moderate The primary interaction is through van der Waals forces between the solvent's and solute's aromatic rings. The polar groups of the solute limit its solubility.
Aliphatic Hexane, HeptaneVery Low / Insoluble These non-polar solvents cannot effectively solvate the polar hydroxyl and amine groups, leading to poor solubility.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain quantitative and reliable solubility data, the shake-flask method is the universally accepted gold standard.[11][12] It is a robust technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[13]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute.[11] The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved solute is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

Materials and Equipment
  • 3-(Methylamino)phenylmethanol (solid, purity ≥97%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm or 0.45 µm, chemically inert, e.g., PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

Step-by-Step Methodology
  • Preparation: Add an excess amount of 3-(methylamino)phenylmethanol to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to agitate for an extended period, typically 24 to 72 hours, to ensure equilibrium is achieved.[11] The time to reach equilibrium should be determined preliminarily by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[12]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.[11]

  • Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Attach a chemically inert syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any fine, undissolved particles.[11]

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC method. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of 3-(methylamino)phenylmethanol of known concentrations.[15]

  • Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or mol/L at the specified temperature.[11]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for 3-(methylamino)phenylmethanol requires experimental determination, its molecular structure provides a strong basis for qualitative prediction. Its amphiphilic nature, with both hydrogen-bonding groups and a non-polar aromatic ring, suggests high solubility in polar protic solvents like alcohols, moderate solubility in polar aprotic and chlorinated solvents, and poor solubility in non-polar aliphatic hydrocarbons. For precise and actionable data essential for process development and formulation, the standardized shake-flask method detailed in this guide provides a reliable and reproducible approach. This foundational knowledge is indispensable for scientists and researchers aiming to efficiently utilize 3-(methylamino)phenylmethanol in their work.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • National Center for Biotechnology Information. (n.d.). [3-(Methylamino)phenyl]methanol. PubChem. Retrieved March 7, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Université du Luxembourg. (n.d.). [3-(methylamino)phenyl]methanol (C8H11NO). PubChemLite.
  • Centurion University. (n.d.). Solubility: Importance, Measurements and Applications. Courseware.
  • World Health Organization. (n.d.). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series. Retrieved March 7, 2026, from [Link]

  • CymitQuimica. (n.d.). [3-(methylamino)phenyl]methanol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ReAgent Chemical Services. (2025, August 13). What Is Solubility?. The Chemistry Blog.
  • Université du Luxembourg. (n.d.). methanol. PubChemLite. Retrieved March 7, 2026, from

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved March 7, 2026, from [Link]

  • Formulation Development. (2024, September 5). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • National Center for Biotechnology Information. (n.d.). [3-(Aminomethyl)phenyl]methanol. PubChem. Retrieved March 7, 2026, from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved March 7, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved March 7, 2026, from [Link]

  • Benchchem. (n.d.). Physical and chemical properties of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • National Center for Biotechnology Information. (n.d.). (4-(Methylamino)phenyl)methanol. PubChem. Retrieved March 7, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000396 Alpha-((Methylamino)methyl)benzyl.
  • International Journal of Creative Research Thoughts. (n.d.). Introduction, Importance And Factor Of Solubility. Retrieved March 7, 2026, from [Link]

  • Balan, G., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3).
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

Sources

Pharmacological Potential of 3-(Methylamino)phenylmethanol Derivatives: A Technical Whitepaper on Scaffold Utility in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead pipelines. 3-(Methylamino)phenylmethanol (3-MAPM) —also known as 3-methylaminobenzyl alcohol (CAS: 121562-78-5)—has emerged as a highly versatile bifunctional building block. Featuring a secondary amine and a primary hydroxymethyl group oriented in a meta relationship on a benzene ring, this pharmacophore provides distinct regiochemical and electronic advantages. This whitepaper explores the structural rationale behind the 3-MAPM scaffold and details its application in synthesizing two major classes of therapeutics: immunomodulatory drugs (IMiDs) targeting TNF-α and antitumor acridine analogs.

Structural Rationale & Pharmacophore Dynamics

As an Application Scientist overseeing rational drug design, the selection of the 3-MAPM scaffold is driven by its predictable reactivity and optimal spatial geometry. The causality behind its widespread use lies in three specific molecular features:

  • The Hydroxymethyl Handle: The primary alcohol is readily converted into a highly reactive leaving group (e.g., via halogenation to a benzyl chloride). This facilitates rapid

    
     nucleophilic substitutions, allowing the attachment of bulky heterocyclic cores without the thermodynamic penalty of steric hindrance.
    
  • The Secondary Methylamino Group: Unlike primary amines that are prone to over-alkylation, the secondary methylamine offers a controlled, single site for N-alkylation or acylation. Furthermore, the methyl group provides a slight lipophilic bump (increasing

    
    ), which enhances cellular permeability while maintaining a critical hydrogen bond donor/acceptor profile for target binding.
    
  • Meta-Substitution Geometry: The 1,3-substitution pattern induces a specific vector angle (

    
    ) between the two functional groups. This geometry is optimal for accessing deep, constrained binding pockets—such as the Cereblon (CRBN) interface or the DNA minor groove—which ortho- or para-substituted analogs fail to engage effectively due to steric clashes or linear rigidity.
    

Primary Therapeutic Modalities

Immunomodulatory Drugs (IMiDs) and TNF-α Inhibition

Derivatives of 3-MAPM, particularly its fluorinated analogs (e.g., 2-fluoro-3-methylaminobenzyl alcohol), are critical intermediates in the synthesis of next-generation isoindoline derivatives, which serve as structural analogs to Lenalidomide () [1].

Mechanistic Insight: These compounds function as "molecular glues." They bind to Cereblon (CRBN), the substrate-recognition component of the


 E3 ubiquitin ligase complex. This binding alters the surface topography of CRBN, recruiting the Ikaros transcription factors (IKZF1 and IKZF3) as neosubstrates. Subsequent polyubiquitination and proteasomal degradation of IKZF1/3 lead to a profound downregulation of Tumor Necrosis Factor-alpha (TNF-α), making them highly effective against multiple myeloma and inflammatory diseases.

CRBN_Pathway Drug Isoindoline Derivative (3-MAPM Scaffold) CRBN Cereblon (CRBN) E3 Ligase Complex Drug->CRBN Binds & Modulates IKZF IKZF1 / IKZF3 Transcription Factors CRBN->IKZF Recruits Neosubstrates Ub Polyubiquitination IKZF->Ub Undergoes Proteasome Proteasomal Degradation Ub->Proteasome Targets to TNFa Downregulation of TNF-α Proteasome->TNFa Results in

Figure 1: Mechanism of 3-MAPM-derived isoindolines via CRBN-mediated degradation.

Antitumor Acridine Analogs (AHMA)

The 3-MAPM scaffold is also utilized to synthesize N(9)-methyl-3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) derivatives () [2]. By reacting the methylaminobenzyl alcohol with 9-chloroacridine, researchers generate potent DNA intercalators. These compounds exhibit strong anti-proliferative activity by inhibiting Topoisomerase II, trapping the cleavage complex and inducing double-strand DNA breaks in rapidly dividing cancer cells.

Phenylethanolamine Derivatives (β-Adrenergic Agonists)

Historically, the scaffold has been employed in the synthesis of β-adrenergic agonists () [3]. The methylamino group mimics the endogenous catecholamine structure, providing high affinity for β-receptors, which has applications in metabolic modulation.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Synthesis of Isoindoline-Based TNF-α Inhibitors

This protocol details the conversion of the 3-MAPM scaffold into an active isoindoline derivative. Causality & Validation: Thionyl chloride (


) is selected as the chlorinating agent because its byproducts (

and

) are gaseous. This drives the reaction to completion via Le Chatelier's principle and eliminates the need for complex aqueous workups that could hydrolyze the highly reactive benzyl chloride product.
  • Preparation: Dissolve 2-fluoro-3-(methylamino)phenylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced degradation.

  • Chlorination: Add

    
     (1.5 eq) dropwise at 0°C. Causality: Low temperature controls the exothermic reaction and minimizes the formation of polymeric side-products.
    
  • Reaction: Stir the mixture at room temperature for 4 hours.

  • In-Process Control (Self-Validation): Monitor reaction completion via LC-MS. The disappearance of the starting material mass

    
     and the appearance of the chlorinated intermediate confirm successful conversion.
    
  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure to yield 3-chloromethyl-2-fluoro-N-methylaniline hydrochloride as a solid.
    
  • Coupling: React the chlorinated intermediate with the target isoindoline-piperidine-2,6-dione core in the presence of a mild base (e.g.,

    
    ) in DMF at 60°C for 8 hours.
    
  • Purification: Purify via preparative HPLC to isolate the final immunomodulatory compound.

Synthetic_Workflow SM 3-(Methylamino) phenylmethanol Step1 Chlorination (SOCl2, DCM) SM->Step1 Int1 3-Chloromethyl- N-methylaniline Step1->Int1 4h, RT Step2 Nucleophilic Substitution (Isoindoline Core) Int1->Step2 Product Isoindoline Derivative (TNF-α Inhibitor) Step2->Product Base, Heat

Figure 2: Two-step synthetic workflow for isoindoline derivatives from the 3-MAPM scaffold.

Protocol 2: In Vitro Anti-Proliferative Assay (MTT)

Used to evaluate the cytotoxicity of 3-MAPM derived AHMA analogs. Causality & Validation: The MTT assay relies on the reduction of a tetrazolium component into an insoluble formazan product by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a self-validating, direct link between compound concentration and mitochondrial metabolic viability.

  • Cell Plating: Seed human cancer cell lines (e.g., HeLa, HCT116) in 96-well plates at a density of 5,000 cells/well in 100 μL of RPMI-1640 medium. Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Drug Treatment: Prepare serial dilutions of the AHMA derivative in DMSO. Causality: Ensure final DMSO concentration is <0.1% to prevent baseline solvent toxicity from skewing the viability data. Add to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate

    
     values using non-linear regression analysis.
    

Quantitative Data Summaries

Table 1: Representative TNF-α Inhibition by Isoindoline Derivatives Data reflects the enhanced potency of 3-MAPM derived scaffolds compared to first-generation IMiDs.

CompoundScaffold OriginIC50 for TNF-α Inhibition (nM)Target Disease Application
Lenalidomide (Control)Standard Isoindoline~100Multiple Myeloma
Compound A3853-MAPM derived< 50Inflammatory Disorders
Analog 2b3-MAPM derived75Non-Hodgkin Lymphoma

Table 2: Anti-proliferative Activity of N(9)-Methylated AHMA Analogs In vitro cytotoxicity profiles demonstrating low micromolar efficacy across diverse tissue origins.

Cell LineTissue OriginIC50 (μM) - AHMA AnalogIC50 (μM) - Doxorubicin (Control)
HeLaCervical Carcinoma2.40.8
HCT116Colorectal Carcinoma1.80.5
MCF-7Breast Adenocarcinoma3.11.2

References

  • Isoindoline derivative, intermediate, preparation method, pharmaceutical composition and use thereof.
  • Facile synthesis and antitumor activity of novel N(9) methylated AHMA analogs. New Journal of Chemistry (RSC Publishing).[Link]

  • Phenylethanolamine derivatives and acid addition salts thereof for enhancing the growth rate of meat-producing animals.

3-(methylamino)phenylmethanol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)phenylmethanol is an aromatic amino alcohol of significant interest within the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules and potential pharmaceutical candidates. The strategic placement of the methylamino and hydroxymethyl groups on the phenyl ring allows for a variety of chemical transformations, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics. This guide provides a comprehensive overview of the key chemical identifiers, synthesis, characterization, and safe handling of 3-(methylamino)phenylmethanol, tailored for professionals in the research and development sector.

Chemical Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. The following table summarizes the key identifiers and calculated physicochemical properties for 3-(methylamino)phenylmethanol.

IdentifierValueSource
CAS Number 121562-78-5[1]
IUPAC Name [3-(methylamino)phenyl]methanol[2]
Synonyms 3-(Methylamino)benzenemethanol[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [2]
Canonical SMILES CNC1=CC=CC(=C1)CO[2]
InChI InChI=1S/C8H11NO/c1-9-8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3[2]
InChIKey DNVZBSNOPWTRTA-UHFFFAOYSA-N[2]
Topological Polar Surface Area (TPSA) 32.26 Ų[1]
Predicted LogP 1.2206[1]

Synthesis of 3-(methylamino)phenylmethanol: An Adapted Protocol

Part 1: Synthesis of 3-(Methylamino)acetophenone hydrochloride (Intermediate)

The initial step involves the synthesis of the β-amino ketone intermediate. This is achieved through a Mannich reaction, which is a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, 3'-aminoacetophenone can be N-methylated, or a more direct Mannich reaction with acetophenone, formaldehyde, and methylamine hydrochloride can be employed. The latter is often a robust and high-yielding approach.

Experimental Protocol:

  • To a sealed reaction vessel, add 3-hydroxyacetophenone (1.0 eq), methylamine hydrochloride (1.1 eq), and paraformaldehyde (1.4 eq).

  • Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Seal the vessel and heat the mixture to 110°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and stir vigorously for several hours to induce precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield 3-(methylamino)acetophenone hydrochloride.

Part 2: Reduction to 3-(methylamino)phenylmethanol

The second stage involves the reduction of the ketone functionality of the intermediate to the desired primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the aromatic ring or affect the amine group.

Experimental Protocol:

  • Dissolve 3-(methylamino)acetophenone hydrochloride (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Partially remove the methanol under reduced pressure.

  • Add water and extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude 3-(methylamino)phenylmethanol.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Intermediate cluster_part2 Part 2: Reduction to Final Product 3-Hydroxyacetophenone 3-Hydroxyacetophenone Mannich_Reaction Mannich Reaction (110°C) 3-Hydroxyacetophenone->Mannich_Reaction Reagents_1 Methylamine HCl, Paraformaldehyde, Ethanol, HCl (cat.) Reagents_1->Mannich_Reaction Workup_1 Solvent Removal & Precipitation Mannich_Reaction->Workup_1 Intermediate 3-(Methylamino)acetophenone HCl Workup_1->Intermediate Intermediate_2 3-(Methylamino)acetophenone HCl Reduction Ketone Reduction (0°C to RT) Intermediate_2->Reduction Reagents_2 Sodium Borohydride (NaBH₄), Methanol Reagents_2->Reduction Workup_2 Quenching, Extraction & Purification Reduction->Workup_2 Final_Product 3-(methylamino)phenylmethanol Workup_2->Final_Product

Workflow for the synthesis of 3-(methylamino)phenylmethanol.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. While experimental spectra for 3-(methylamino)phenylmethanol are not widely published, the expected spectral data can be predicted based on its structure and data from closely related analogs.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • δ 7.20-7.30 (m, 1H): Aromatic proton (triplet).

  • δ 6.60-6.80 (m, 3H): Aromatic protons (multiplet).

  • δ 4.65 (s, 2H): Methylene protons (-CH₂OH).

  • δ 3.70 (br s, 1H): Amine proton (-NH-).

  • δ 2.85 (s, 3H): Methyl protons (-NHCH₃).

  • δ 1.50-2.00 (br s, 1H): Hydroxyl proton (-OH).

Note: The chemical shifts of the -NH and -OH protons can vary depending on the solvent and concentration, and they may exchange with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
  • δ 148.5: Aromatic carbon attached to the nitrogen.

  • δ 143.0: Aromatic carbon attached to the hydroxymethyl group.

  • δ 129.5: Aromatic CH.

  • δ 117.0: Aromatic CH.

  • δ 113.0: Aromatic CH.

  • δ 112.5: Aromatic CH.

  • δ 65.0: Methylene carbon (-CH₂OH).

  • δ 30.5: Methyl carbon (-NHCH₃).

Predicted Infrared (IR) Spectrum
  • 3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol and N-H stretching of the secondary amine.

  • 3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.

  • 2800-3000 cm⁻¹ (medium): Aliphatic C-H stretching of the methyl and methylene groups.

  • 1590-1610 cm⁻¹ and 1450-1500 cm⁻¹ (strong to medium): Aromatic C=C stretching vibrations.

  • 1050-1150 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

Predicted Mass Spectrum (Electron Ionization)
  • m/z 137 (M⁺): Molecular ion peak.

  • m/z 120 (M⁺ - OH): Loss of the hydroxyl radical.

  • m/z 106 (M⁺ - CH₂OH): Loss of the hydroxymethyl radical.

  • m/z 91: Tropylium ion, characteristic of benzyl compounds.

Applications in Drug Development

3-Arylamino alcohols are recognized as privileged structural motifs in medicinal chemistry, appearing in a wide range of biologically active compounds. The methylamino group in 3-(methylamino)phenylmethanol can serve as a key pharmacophoric feature, participating in hydrogen bonding and ionic interactions with biological targets. Furthermore, both the amine and alcohol functionalities provide convenient handles for further chemical modification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.

This compound can be envisioned as a precursor for the synthesis of:

  • Norepinephrine and Serotonin Reuptake Inhibitors: The core structure is related to that of several known reuptake inhibitors.

  • Beta-Adrenergic Agonists and Antagonists: The amino alcohol moiety is a common feature in this class of drugs.

  • Anticancer Agents: Arylamino-based structures have shown promise in the development of novel anticancer therapies.

Drug_Development_Logic Compound 3-(methylamino)phenylmethanol Amine_Mod Amine Modification (e.g., Acylation, Alkylation) Compound->Amine_Mod Alcohol_Mod Alcohol Modification (e.g., Etherification, Esterification) Compound->Alcohol_Mod Combined_Mod Combined Modification Compound->Combined_Mod Library Compound Library Generation Amine_Mod->Library Alcohol_Mod->Library Combined_Mod->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Logical flow in drug development utilizing the target compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(methylamino)phenylmethanol.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.

Conclusion

3-(Methylamino)phenylmethanol is a valuable and versatile building block for chemical synthesis, particularly within the realm of drug discovery and development. Its straightforward, adaptable synthesis and the presence of two key functional groups make it an attractive starting material for creating diverse molecular architectures. A thorough understanding of its chemical properties, characterization, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in the laboratory.

References

  • PubChem. [3-(methylamino)phenyl]methanol. National Center for Biotechnology Information. [Link]

  • Wiley-VCH. Supporting Information: Practical Synthesis of Enantiopure γ-Amino Alcohols via Rh-Catalyzed Asymmetric Hydrogenation of β-Secondary Amino Ketones. [Link]

  • Google Patents. CN105801437A - Synthetic method of (methylamino)(phenyl)methyl alcohol.
  • PubChem. (2-(Methylamino)phenyl)methanol. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

Sources

Technical Guide: Toxicity Profile and Safety Assessment of 3-(Methylamino)phenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methylamino)phenylmethanol (CAS: 121562-78-5), also known as 3-(hydroxymethyl)-N-methylaniline, is a critical secondary amine intermediate primarily utilized in the synthesis of sympathomimetic agents such as Phenylephrine .[1]

This technical guide synthesizes the toxicological profile of this compound, bridging the gap between its acute GHS classifications and its structural alerts as an aniline derivative. While valuable in pharmaceutical development, it presents specific hazards—most notably Category 1 Serious Eye Damage and potential hematological toxicity (methemoglobinemia) typical of N-methylated anilines. This document outlines the safety data, metabolic pathways, and handling protocols required for rigorous R&D environments.

Physicochemical Identity & Structural Alerts

Understanding the molecular structure is the first step in predicting bioavailability and toxicity. The compound features two reactive centers: a benzylic alcohol and a secondary amine.

PropertyDataRelevance to Safety
Chemical Structure CNC1=CC=CC(=C1)CODual reactivity: Oxidation (alcohol) & N-hydroxylation (amine).
Molecular Weight 137.18 g/mol Small molecule; high potential for dermal absorption.
Physical State Solid (Crystalline powder)Inhalation risk of dusts; requires local exhaust ventilation.
Solubility Soluble in Methanol, DMSOHigh solubility in organic solvents increases skin permeability.
pKa (Calculated) ~4.5 - 5.0 (Aniline nitrogen)Exists largely as a neutral species at physiological pH, facilitating membrane transport.
Structural Activity Relationship (SAR) Alerts
  • Aniline Moiety: The N-methylaniline core is a structural alert for methemoglobinemia . Metabolic activation can generate N-hydroxylamines, which oxidize ferrous hemoglobin (Fe2+) to ferric hemoglobin (Fe3+), impairing oxygen transport.

  • Benzylic Alcohol: Susceptible to oxidation to the corresponding aldehyde (reactive) and carboxylic acid.

Toxicological Profile

Acute Toxicity Classification (GHS)

Based on available Safety Data Sheets (SDS) and harmonized classification data for aniline analogs, the compound is classified as follows:

Hazard ClassCategoryHazard StatementMechanism/Note
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.[1][2]Estimated LD50: 300–2000 mg/kg (Rat).
Eye Damage Category 1 H318: Causes serious eye damage. CRITICAL: Irreversible corneal damage possible upon contact.
Skin Irritation Category 2H315: Causes skin irritation.[1]Defatting action and alkaline nature of the amine.
STOT - SE Category 3H335: Respiratory irritation.Mucosal irritation from dust inhalation.
Metabolic Activation & Mechanism of Action

The toxicity of 3-(methylamino)phenylmethanol is driven by its hepatic metabolism. The competition between detoxification (oxidation of the alcohol) and toxification (N-hydroxylation) dictates the safety profile.

Metabolic Pathway Diagram

The following diagram illustrates the divergent pathways. The Red path represents the toxification leading to DNA adducts or blood toxicity, while the Green path represents detoxification.

MetabolicPathway Parent 3-(Methylamino) phenylmethanol Met1 3-Aminobenzyl alcohol Parent->Met1 CYP450 (N-demethylation) Met2 3-(Methylamino) benzoic acid Parent->Met2 ADH/ALDH (Oxidation) Met3 N-Hydroxy metabolite Parent->Met3 CYP450 (N-hydroxylation) ToxEvent Methemoglobinemia / DNA Adducts Met1->ToxEvent High Dose Met3->ToxEvent Redox Cycling

Figure 1: Predicted metabolic fate. The N-hydroxylation pathway (Red) poses the primary systemic toxicity risk (hematological), while Alcohol Dehydrogenase (ADH) mediated oxidation (Green) leads to renal excretion.

Occupational Safety & Handling Protocols

Given the Category 1 Eye Damage rating, standard laboratory safety glasses are insufficient . The following "Self-Validating System" ensures operator safety.

The "Zero-Exposure" Workflow

This workflow enforces engineering controls over PPE reliance.

SafetyWorkflow Start Task: Weighing/Dispensing 3-(Methylamino)phenylmethanol Check1 Is Fume Hood Velocity > 0.5 m/s? Start->Check1 PPE Required PPE: 1. Nitrile Gloves (Double) 2. Face Shield + Goggles 3. Lab Coat Check1->PPE Yes Stop Stop: Call EHS Check1->Stop No Action Perform Weighing (Minimize Dust) PPE->Action Decon Decontamination: Wipe surfaces with 10% Acetic Acid then Water Action->Decon

Figure 2: Mandatory handling workflow. Note the specific requirement for a Face Shield due to the H318 (Eye Damage) hazard.

Spill Response Protocol[2]
  • Evacuate: Remove personnel from the immediate area to avoid dust inhalation.

  • PPE: Don Full-Face Respirator (P3 filter) and chemically resistant suit (Tyvek).

  • Neutralization: Do not use strong oxidizers. Absorb with inert material (vermiculite).

  • Disposal: Incineration is the only approved disposal method due to the nitrogen content (NOx generation).

Experimental Protocol: Purity & Stability Assessment

For drug development professionals, ensuring the integrity of this intermediate is vital. Aniline derivatives often darken (oxidize) upon storage.

Objective: Quantify purity and detect oxidative degradation products (e.g., azobenzene derivatives).

Method: High-Performance Liquid Chromatography (HPLC-UV)

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (buffers the amine).

    • Solvent B: Acetonitrile.[2][3][4][5][6]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold).

    • 2-15 min: 5%

      
       95% B (Linear gradient).
      
    • 15-20 min: 95% B (Wash).

  • Detection:

    • 254 nm (Aromatic ring).

    • 280 nm (Phenolic/Aniline specificity).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.

  • Acceptance Criteria:

    • Main peak purity > 98.0%.[3][7]

    • No single impurity > 0.5%.

    • Visual Check: Solution must be colorless. Yellow/Brown indicates oxidation (quinone imine formation).

Regulatory & Environmental Context

  • REACH (EU): As an intermediate, it may be subject to strictly controlled conditions (SCC) under Article 18 if registered as a Transported Isolated Intermediate.

  • TSCA (USA): Verify inventory status; often restricted to R&D use or specific SNUR (Significant New Use Rules) for aniline derivatives.

  • Ecotoxicity: Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2 implied by aniline structure). Prevent entry into drains.[2][3][4][5][8]

References

  • PubChem. (2025).[1][9] [3-(Methylamino)phenyl]methanol Compound Summary (CID 19434305).[1] National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). (2025).[9] C&L Inventory: Classification and Labelling of 3-(methylamino)phenylmethanol. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Aniline and Homologues. [Link]

  • U.S. Food and Drug Administration (FDA). (2011). Pharmacology Review: Phenylephrine Hydrochloride (Reference for metabolic pathways of structural analogs). [Link]

Sources

Technical Whitepaper: pKa Values and Ionization Dynamics of 3-(Methylamino)phenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and formulation development, the acid-base dissociation constant (pKa) is a fundamental physicochemical parameter that dictates aqueous solubility, membrane permeability, and receptor binding affinity. 3-(methylamino)phenylmethanol is a bifunctional aromatic compound containing a basic secondary amine and a weakly acidic benzylic alcohol. Because direct empirical data for this specific molecule is scarce, this whitepaper provides a rigorous theoretical derivation of its pKa values using linear free-energy relationships, maps its ionization states, and establishes self-validating experimental protocols for empirical quantification.

Structural Analysis & Theoretical pKa Derivation

3-(methylamino)phenylmethanol consists of a central benzene ring substituted with a methylamino group (-NHCH


) at the 3-position (meta) relative to a hydroxymethyl group (-CH

OH). To accurately predict the ionization behavior, we must evaluate the isolated functional groups and apply Hammett substituent constants (

) to account for intramolecular electronic effects.
  • pKa

    
     (Conjugate Acid of the Secondary Amine): 
    The baseline pKa for the conjugate acid of N-methylaniline is experimentally established at 4.84[1][2]. The addition of a meta-hydroxymethyl group introduces a mild electron-withdrawing inductive effect (
    
    
    
    ). Using the Hammett equation (
    
    
    ) with a reaction constant (
    
    
    ) for aniline protonation of approximately -2.8, the predicted shift is -0.20 units. Therefore, the theoretical pKa
    
    
    of 3-(methylamino)phenylmethanol is ~4.64 .
  • pKa

    
     (Hydroxyl Proton of the Benzyl Alcohol): 
    The baseline pKa for the hydroxyl group of unsubstituted benzyl alcohol is 15.40[3][4]. The meta-methylamino group exerts a net electron-donating effect (
    
    
    
    ) because the strong resonance donation of the nitrogen lone pair outweighs its inductive withdrawal. For benzyl alcohol deprotonation (
    
    
    ), this results in a positive pKa shift of +0.21 units, yielding a theoretical pKa
    
    
    of ~15.61 .

Ionization States and Physiological Relevance

Understanding the causality between ambient pH and molecular charge is critical for predicting pharmacokinetics. At physiological pH (7.4):

  • Amine State: pH 7.4 is significantly higher than pKa

    
     (4.64). The secondary amine is >99.8% deprotonated (neutral).
    
  • Alcohol State: pH 7.4 is significantly lower than pKa

    
     (15.61). The benzyl alcohol is >99.9% protonated (neutral).
    

Insight for Drug Developers: At physiological pH, the molecule exists almost exclusively in its uncharged, neutral state. This absence of ionization maximizes its lipophilicity, ensuring high passive membrane permeability and a strong potential for blood-brain barrier (BBB) crossing. However, this lack of charge also suggests that aqueous solubility will be limited, likely requiring co-solvents or lipid-based formulation strategies during drug delivery.

Ionization Cation Cationic State (-NH2+CH3 / -CH2OH) pH < 4.64 Neutral Neutral State (-NHCH3 / -CH2OH) pH 4.64 - 15.61 Cation->Neutral -H+ (pKa1 ~4.64) Neutral->Cation +H+ Anion Anionic State (-NHCH3 / -CH2O-) pH > 15.61 Neutral->Anion -H+ (pKa2 ~15.61) Anion->Neutral +H+

Protonation states of 3-(methylamino)phenylmethanol across the pH spectrum.

Experimental pKa Determination Protocols

To validate the theoretical derivations, empirical measurement is required. A single analytical technique cannot span the required pH range (pH 2 to >15). We employ an orthogonal, self-validating multiplexed approach.

Protocol A: Potentiometric Titration for pKa (Amine)

Rationale: Aqueous potentiometry is the gold standard for measuring pKa values between 2 and 11.

  • Preparation: Dissolve 1.0 mM of the analyte in 50 mL of 0.15 M KCl. Causality: The KCl background maintains a constant physiological ionic strength, stabilizing the activity coefficients of the ions throughout the titration.

  • Acidification: Lower the solution pH to 2.0 using standardized 0.1 M HCl to ensure complete protonation of the methylamino group.

  • Titration: Titrate with standardized 0.1 M KOH under a continuous nitrogen purge. Causality: Nitrogen prevents the dissolution of atmospheric CO

    
    , which would otherwise form carbonic acid and artificially shift the titration curve, leading to false pKa readings.
    
  • Data Analysis (Self-Validation): Do not rely solely on the visual inflection point. Construct a Gran plot (

    
     vs. 
    
    
    
    ) to linearize the data and precisely identify the equivalence point. Calculate pKa
    
    
    at the half-equivalence volume using the Henderson-Hasselbalch equation.
Protocol B: UV-Vis Spectrophotometric Titration for pKa (Hydroxyl)

Rationale: A pKa > 15 exceeds the reliable range of aqueous glass electrodes. Spectrophotometry in co-solvent systems is required.

  • Co-Solvent Preparation: Prepare 0.1 mM analyte solutions in varying methanol/water ratios (e.g., 20%, 30%, 40% MeOH) to extend the accessible basic pH range.

  • Titration: Titrate using a highly basic titrant (e.g., 1.0 M NaOH). Calculate the theoretical pH using the Hammett acidity function (

    
    ) for high-alkalinity solutions.
    
  • Spectral Monitoring: Monitor the UV absorbance. Deprotonation of the benzyl alcohol to a benzyloxide anion induces a bathochromic (red) shift in the aromatic

    
     transition.
    
  • Data Analysis (Self-Validation): Plot the absorbance spectra to identify an isosbestic point. Causality: The presence of a sharp isosbestic point is a self-validating check that confirms a clean two-state transition (neutral

    
     anion) without chemical degradation. Use the Yasuda-Shedlovsky extrapolation method to plot the co-solvent pKa values against the inverse dielectric constant of the mixtures, extrapolating to 0% organic modifier to determine the true aqueous pKa
    
    
    
    .

Quantitative Data Summary

The following table summarizes the physicochemical parameters, establishing a rapid reference for formulation scientists.

Functional GroupBaseline ReferenceSubstituent Effect (

pKa)
Predicted pKaExperimental MethodState at pH 7.4
Secondary Amine 4.84 (N-methylaniline)-0.20 (meta-CH

OH)
4.64 PotentiometryNeutral (>99.8%)
Benzyl Alcohol 15.40 (Benzyl alcohol)+0.21 (meta-NHCH

)
15.61 UV-Vis ExtrapolationNeutral (>99.9%)

Conclusion

3-(methylamino)phenylmethanol presents a unique ionization profile characterized by a weakly basic amine and a highly weakly acidic hydroxyl group. By synthesizing Hammett theoretical derivations with rigorous, self-validating experimental protocols, researchers can accurately map its physicochemical behavior. Its neutral state at physiological pH makes it an excellent candidate for applications requiring high membrane permeability, provided that its aqueous solubility limitations are actively managed during formulation.

References

  • Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • Registration Dossier - Benzyl alcohol Source: European Chemicals Agency (ECHA) URL:[Link]

  • N-Methylaniline | C7H9N | CID 7515 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

Sources

Unlocking the Pharmacological Potential of 3-(Methylamino)phenylmethanol: A Fragment-Based Target Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds with high ligand efficiency serve as the architectural foundation for novel therapeutics. 3-(methylamino)phenylmethanol (CAS: 121562-78-5), also known as [3-(methylamino)phenyl]methanol, is a highly versatile bifunctional fragment[1]. Featuring a secondary amine and a benzylic alcohol positioned meta to each other on a phenyl ring, this compound provides a rich hydrogen-bonding network while maintaining a highly favorable lipophilic profile.

This technical guide explores the physicochemical rationale behind utilizing 3-(methylamino)phenylmethanol in drug design, delineates its potential biological target classes (including Monoamine Oxidases, Cereblon E3 ligases, and Kinase hinge regions), and provides field-proven experimental workflows for target validation.

Physicochemical Profiling & Fragment Suitability

To establish trustworthiness in fragment selection, a compound must strictly adhere to Astex's "Rule of 3" (Ro3). 3-(methylamino)phenylmethanol is an exemplary Ro3-compliant fragment. The secondary amine acts as both a hydrogen bond donor (HBD) and acceptor (HBA), while the hydroxymethyl group provides rotational flexibility to probe solvent-exposed regions or deep catalytic pockets.

Table 1: Quantitative Physicochemical Data
ParameterValueFBDD RationaleSource
Molecular Weight 137.18 g/mol Well below the 300 Da threshold, allowing for downstream synthetic elaboration without exceeding Lipinski limits.[1]
XLogP3 1.3Optimal lipophilicity (cLogP < 3) ensures aqueous solubility during high-concentration biophysical screening (e.g., SPR, NMR).[1]
Topological Polar Surface Area (TPSA) 32.3 ŲFacilitates excellent membrane permeability and potential blood-brain barrier (BBB) penetration for CNS targets.[1]
H-Bond Donors / Acceptors 2 / 2Provides specific directional interactions with target protein backbones while avoiding excessive desolvation penalties.[1]
Safety / Hazards H302, H315, H318Requires standard PPE. Causes skin/eye irritation and is harmful if swallowed.[1]

Primary Biological Target Hypotheses

Based on pharmacophore mapping and structural homology, 3-(methylamino)phenylmethanol can be directed toward three primary biological target classes.

Target Class A: Monoamine Oxidase (MAO-A / MAO-B)

Mechanistic Rationale: The compound shares a core structural homology with benzylamine (a known MAO-B substrate) and 3-(2-aminopropyl)benzyl alcohol derivatives, which are benchmarked as potent MAO inhibitors[2]. The methylamino group mimics endogenous monoamines, allowing the fragment to enter the hydrophobic cavity leading to the FAD cofactor. Concurrently, the meta-hydroxymethyl group can form stabilizing hydrogen bonds with the surrounding residue matrix (e.g., Tyr435 in MAO-B), acting as a competitive reversible inhibitor[2].

MAO_Pathway Substrate Monoamine Substrate MAO Monoamine Oxidase Substrate->MAO Binds catalytic cleft Product Deaminated Metabolite MAO->Product Oxidation Inhibitor 3-(methylamino)phenylmethanol Inhibitor->MAO Competitive Inhibition

Fig 1. Competitive inhibition of MAO by 3-(methylamino)phenylmethanol fragment derivatives.

Target Class B: Cereblon (CRBN) & Targeted Protein Degradation

Mechanistic Rationale: Beyond direct inhibition, 3-(methylamino)phenylmethanol is a critical synthetic intermediate in the development of immunomodulatory drugs (IMiDs). By converting the benzylic alcohol to a leaving group (e.g., via SOCl2 to form a chloromethyl derivative), it can be coupled to synthesize isoindoline-1,3-dione derivatives (lenalidomide analogs)[3]. These resulting molecules act as "molecular glues," binding to the thalidomide-binding domain of the Cereblon (CRBN) E3 ubiquitin ligase complex. This ternary complex recruits transcription factors like IKZF1/3 for ubiquitination and proteasomal degradation, effectively modulating TNF-α levels in oncology and inflammatory disease models[3].

CRBN_Degradation Fragment Isoindoline Derivative CRBN CRBN E3 Ligase Fragment->CRBN Binds Thalidomide domain Ternary Ternary Complex CRBN->Ternary Recruits Target Target Protein (IKZF1/3) Target->Ternary Neo-substrate binding Proteasome 26S Proteasome Ternary->Proteasome Polyubiquitination

Fig 2. CRBN-mediated targeted protein degradation using isoindoline derivatives.

Target Class C: Kinase Hinge Region Binding (e.g., TAK1, Ser/Thr Kinases)

Mechanistic Rationale: Type II kinase inhibitors frequently utilize aniline, methylamino, or benzyl alcohol motifs to anchor into the ATP-binding pocket[4]. The secondary amine of 3-(methylamino)phenylmethanol can donate a hydrogen bond to the backbone carbonyl of the kinase hinge region, mimicking the N6 amino group of adenine. Meanwhile, the aromatic ring engages in


 stacking with the gatekeeper residues, and the hydroxymethyl group projects toward the solvent-exposed ribose pocket, providing an ideal vector for fragment expansion[4][5].

Experimental Methodologies for Target Validation

To validate the biological targets of this fragment, rigorous, self-validating biophysical and biochemical assays must be employed.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Causality Note: We utilize a fluorometric assay over radiometric methods to allow for high-throughput, real-time kinetic monitoring of fragment binding without the regulatory burden of radioactive isotopes.

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes in 100 mM potassium phosphate buffer (pH 7.4). Prepare substrates: Kynuramine for MAO-A and Benzylamine for MAO-B[2].

  • Fragment Dilution: Dissolve 3-(methylamino)phenylmethanol in 100% DMSO. Create a 10-point serial dilution. Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well black microplate, combine the enzyme and the fragment dilutions. Incubate at 37°C for 15 minutes. Causality Note: Pre-incubation is essential for fragment screening to allow the low-affinity ligand to reach thermodynamic binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add the respective substrates to initiate the reaction. Incubate at 37°C for 30 minutes[2].

  • Detection: For MAO-A, measure the fluorescence of the 4-hydroxyquinoline metabolite (Ex: 310 nm, Em: 400 nm). Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol 2: Surface Plasmon Resonance (SPR) for Kinase Fragment Screening

Causality Note: SPR is prioritized over Isothermal Titration Calorimetry (ITC) for initial fragment screening. The low molecular weight of 3-(methylamino)phenylmethanol (137.18 Da) produces minimal heat signatures in ITC, whereas SPR provides high-sensitivity, real-time kinetic resolution (


 and 

).
  • Sensor Chip Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the target kinase domain (e.g., TAK1) via amine coupling to a density of ~3000 RU to ensure sufficient signal-to-noise ratio for a low-MW fragment.

  • Analyte Preparation: Dilute the fragment in running buffer (PBS-P+ containing 2% DMSO). Prepare concentrations ranging from 10 µM to 1 mM.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts caused by solvent exclusion.

  • Injection: Inject the fragment over the active and reference flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state affinity responses to a 1:1 Langmuir binding model to determine the dissociation constant (

    
    ).
    

References

  • PubChem - [3-(Methylamino)phenyl]methanol | C8H11NO | CID 19434305 Source: National Institutes of Health (NIH) URL:[Link]

  • WO2016065980A1 - Isoindoline derivative, intermediate, preparation method, pharmaceutical composition and use thereof Source: Google Patents URL
  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design Source: PLOS One URL:[Link]

Sources

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3-(methylamino)phenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 3-(methylamino)phenylmethanol. This aromatic amino alcohol is a crucial intermediate in the synthesis of various pharmaceutical compounds, making its accurate analysis essential for quality control and process monitoring. This guide details a systematic approach, from initial analyte characterization and column selection to mobile phase optimization and method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Analyte Characterization

3-(Methylamino)phenylmethanol is an organic compound featuring a phenyl ring, a secondary amine, and a primary alcohol. Understanding its physicochemical properties is the foundational step in developing a selective and efficient HPLC method.

The key structural features influencing chromatographic behavior are:

  • Aromatic Phenyl Group: Provides hydrophobicity, which is key for retention in reversed-phase chromatography, and acts as a strong chromophore for UV detection.

  • Methylamino Group: A basic functional group (pKa of the conjugate acid is typically ~9-10) whose ionization state is highly dependent on the mobile phase pH. This is a critical parameter for controlling retention and peak shape.[5]

  • Hydroxyl Group (Methanol): A polar group that increases the overall polarity of the molecule.

Table 1: Physicochemical Properties of 3-(methylamino)phenylmethanol

PropertyValueSource
Molecular Formula C₈H₁₁NO[6]
Molecular Weight 137.18 g/mol [6][7][8]
CAS Number 121562-78-5[6][7]
Predicted LogP 1.22[6]
Topological Polar Surface Area (TPSA) 32.26 Ų[6]

The moderate LogP and presence of both polar and non-polar moieties suggest that reversed-phase HPLC is the most suitable mode of separation.

Caption: Key structural features of 3-(methylamino)phenylmethanol.

HPLC Method Development Strategy

A systematic approach to method development ensures a robust and reliable final method. The workflow involves selecting the initial column and mobile phase, optimizing the separation, and finally, validating the method for its intended purpose.

G start Analyte Characterization (Structure, pKa, Solubility) screening Initial Method Screening start->screening column_select Column Selection (C18, Phenyl, Polar-Embedded) screening->column_select mobile_phase Mobile Phase Scouting (ACN vs. MeOH, pH) screening->mobile_phase optimization Method Optimization column_select->optimization mobile_phase->optimization gradient Gradient/Isocratic optimization->gradient flow_temp Flow Rate & Temperature optimization->flow_temp detection Detector Settings (PDA) optimization->detection validation Method Validation (ICH Q2) gradient->validation flow_temp->validation detection->validation final_method Final Analytical Method validation->final_method

Caption: Systematic workflow for HPLC method development.

Initial Column and Mobile Phase Selection (Scouting)

The goal of the initial screening is to find a suitable stationary and mobile phase combination that provides adequate retention and a promising selectivity profile.

2.1.1. Stationary Phase (Column) Selection

The choice of the stationary phase is the most critical factor for achieving selectivity.[9] Given the analyte's properties, several column chemistries should be considered.

  • C18 (Octadecylsilane): This is the most common and versatile reversed-phase column and serves as an excellent starting point.[9] It provides strong hydrophobic retention. However, the basic amine group may interact with residual acidic silanols on the silica surface, leading to peak tailing. A modern, base-deactivated C18 column is highly recommended.

  • Phenyl-Hexyl: Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions.[9][10][11] This can be particularly useful if separating 3-(methylamino)phenylmethanol from structurally similar impurities.

  • Polar-Embedded/Polar-Endcapped C18: These columns have a polar group (e.g., amide or carbamate) incorporated into the alkyl chain or at the end.[11] This modification shields the silica surface, improving peak shape for basic compounds and providing compatibility with highly aqueous mobile phases.[11]

Table 2: Recommended Columns for Initial Screening

Stationary PhaseParticle SizeDimensionsRationale
Base-Deactivated C18≤ 5 µm150 x 4.6 mmGeneral purpose, strong hydrophobic retention.[10]
Phenyl-Hexyl≤ 5 µm150 x 4.6 mmAlternative selectivity for aromatic compounds.[9][12]
Polar-Embedded C18≤ 5 µm150 x 4.6 mmImproved peak shape for basic analytes.[11]

2.1.2. Mobile Phase Selection

The mobile phase composition, particularly its pH and organic modifier, is crucial for controlling retention and selectivity.[13]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. They should be screened as they offer different selectivities.[14] ACN is generally a stronger eluent and provides lower backpressure.

  • Aqueous Phase & pH Control: The pH of the mobile phase dictates the ionization state of the basic methylamino group.

    • Acidic pH (e.g., pH 2.5 - 3.5): Using an additive like 0.1% formic acid or phosphoric acid will protonate the amine group (form R-NH₂⁺-CH₃). This increases polarity, which typically reduces retention time.[14] It often leads to sharper peaks for basic compounds.

    • Neutral to High pH (e.g., pH 7 - 10): Using a buffer like ammonium formate or ammonium bicarbonate will keep the amine in its neutral, more hydrophobic form (R-NH-CH₃). This significantly increases retention on a C18 column.[5] Modern pH-stable columns are required for this approach.[5]

Detection Strategy: Photodiode Array (PDA)

A Photodiode Array (PDA) detector is recommended over a standard single-wavelength UV detector. The aromatic ring in 3-(methylamino)phenylmethanol will absorb UV light, and a PDA detector offers significant advantages:

  • Optimal Wavelength Selection: The full UV spectrum can be recorded for the analyte peak, allowing for quantification at the wavelength of maximum absorbance (λmax), which maximizes sensitivity.

  • Peak Purity Analysis: The detector can compare spectra across a single peak to assess its homogeneity, providing an indication of co-eluting impurities.

  • Compound Identification: The UV spectrum serves as a characteristic fingerprint that can aid in peak identification when compared against a standard.[15][16]

Experimental Protocols

Equipment and Reagents
  • HPLC System: A standard HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Columns: As listed in Table 2.

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Purified water (18.2 MΩ·cm), Formic acid (reagent grade), Ammonium formate (reagent grade).

  • Standard Preparation: Prepare a stock solution of 3-(methylamino)phenylmethanol at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Prepare working standards by diluting the stock solution to the desired concentration (e.g., 10-100 µg/mL) using the initial mobile phase composition.

Protocol 1: Initial Method Scouting

This protocol uses a generic gradient to rapidly screen different column and mobile phase combinations.

  • System Setup:

    • Install the first column to be tested (e.g., Base-Deactivated C18).

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set PDA detector to collect data from 200-400 nm, with a specific extraction wavelength of 254 nm for initial observation.

  • Mobile Phase Preparation:

    • Acidic Condition:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • High pH Condition (if using a pH-stable column):

      • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 9.0.

      • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Time (min) | %B

    • ---|---

    • 0.0 | 5

    • 20.0 | 95

    • 25.0 | 95

    • 25.1 | 5

    • 30.0 | 5

  • Execution:

    • Equilibrate the column for at least 15 minutes with the initial conditions.

    • Inject a 5 µL aliquot of a 50 µg/mL standard solution.

    • Run the gradient and collect the data.

  • Evaluation:

    • Assess the retention time (ideally between 2 and 10 minutes for a targeted gradient).

    • Examine the peak shape (asymmetry factor should be close to 1.0).

    • Repeat the process for each column and mobile phase combination (e.g., C18 with ACN, Phenyl with ACN, C18 with MeOH).

    • From the PDA data, determine the λmax for 3-(methylamino)phenylmethanol and use this wavelength for further optimization.

Protocol 2: Method Optimization

Once the most promising column and mobile phase system is identified, optimize the conditions to achieve the desired resolution, peak shape, and run time.

  • Gradient Optimization:

    • Based on the scouting run, determine the approximate %B at which the analyte elutes.

    • Design a shallower gradient around this point to improve resolution between the analyte and any potential impurities. For example, if the peak elutes at 40% B in the scouting run, a new gradient could be 25% to 55% B over 10 minutes.

  • Flow Rate and Temperature Adjustment:

    • Temperature: Increasing the column temperature (e.g., from 30 °C to 40 °C) generally decreases retention time and can improve peak efficiency by reducing mobile phase viscosity.

    • Flow Rate: Adjust the flow rate (e.g., 1.0 to 1.5 mL/min) to balance analysis time and column efficiency. Higher flow rates shorten run times but increase backpressure and may reduce peak resolution.

  • Isocratic vs. Gradient: If the separation can be achieved with a simple mobile phase composition and all peaks of interest elute within a reasonable time, an isocratic method can be developed. This often improves reproducibility and simplifies method transfer.

Method Validation (as per ICH Q2(R1))

After optimization, the method must be validated to demonstrate its suitability for the intended purpose.[3] The following parameters should be assessed.[1][2][4]

Table 3: Summary of Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest and not from impurities, degradants, or matrix components.Peak purity analysis (via PDA) should pass; no interfering peaks at the analyte's retention time in blank/placebo samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for an assay.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples at multiple concentrations.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1; precision at LOQ should meet acceptance criteria.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).RSD of results should remain within acceptable limits under varied conditions.

Final Recommended Protocol (Example)

The following table represents a hypothetical final method after following the development and optimization workflow.

Table 4: Example Final HPLC Method

ParameterCondition
Instrument HPLC/UPLC System with PDA Detector
Column Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 15% to 45% B over 12 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection PDA at 215 nm (λmax)
Run Time 20 minutes (including re-equilibration)

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Identification of Polynuclear Aromatic Hydrocarbons in a Complex Matrix with Diode Array Detection. Agilent Technologies. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • HPLC Column Selection Guide. Welch Materials, Inc.[Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Photodiode array detection for elucidation of the structure of phenolic compounds. Journal of Chromatography A. [Link]

  • [3-(Methylamino)phenyl]methanol | C8H11NO. PubChem, National Institutes of Health. [Link]

  • [3-(Aminomethyl)phenyl]methanol | C8H11NO. PubChem, National Institutes of Health. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]

  • Determination of polycyclic aromatic compounds by high-performance liquid chromatography with simultaneous mass spectrometry and ultraviolet diode array detection. PubMed. [Link]

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters Corporation. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials, Inc.[Link]

  • Photodiode array detection for elucidation of the structure of phenolic compounds. Scilit. [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Rapid Method Development through Proper Column Selection. Waters Corporation. [Link]

  • (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. [Link]

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Application Note: Strategic Utilization of 3-(Methylamino)phenylmethanol (3-MAPM) in Asymmetric Catalysis via Ion-Pairing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Asymmetric Counteranion-Directed Catalysis (ACDC), Coordination-Induced Chirality, and Organometallic Workflow Optimization.

Executive Summary & Mechanistic Rationale

In modern asymmetric catalysis, the definition of a "chiral ligand" has evolved beyond inherently chiral molecules. 3-(Methylamino)phenylmethanol (3-MAPM) [3] is an inherently achiral molecule; however, it serves as a highly effective pro-chiral ligand when deployed within an Asymmetric Counteranion-Directed Catalysis (ACDC) framework[1,2].

When 3-MAPM coordinates to a late transition metal (e.g., Ir, Pd, or Au), the secondary amine and primary alcohol establish a rigid N,O-bidentate coordination motif. Upon binding, the nitrogen atom becomes a stereocenter (coordination-induced chirality). By introducing a bulky, chiral counterion—such as a BINOL-derived chiral silver phosphate (e.g., Ag-(R)-TRIP)—the system forms a tightly bound, hydrogen-bonded chiral ion pair. The chiral counterion dictates the thermodynamic preference of the metal complex's geometry and shields one enantioface of the active metal center, effectively transferring chiral information to the prochiral substrate[4].

Causality in Experimental Design

To successfully utilize 3-MAPM as a functional chiral ligand, three critical parameters must be controlled:

  • Solvent Dielectric Constant: Non-polar solvents (e.g., Toluene,

    
    ) are strictly required. High-polarity solvents (like DMF) dissociate the ion pair, physically separating the chiral counterion from the metal center and collapsing the enantioselectivity to near zero.
    
  • Halide Abstraction: The chiral counterion must be introduced as a silver (Ag+) salt. The precipitation of insoluble AgCl provides the thermodynamic driving force to replace the inner-sphere chloride with the outer-sphere chiral phosphate.

  • Hydrogen Bonding Network: The -OH and -NH protons of coordinated 3-MAPM are highly acidic. They form critical secondary-sphere hydrogen bonds with the phosphoryl oxygens of the chiral counterion, locking the chiral pocket in place.

Catalytic Workflow & System Architecture

G A 3-MAPM (Achiral Ligand) C Achiral Metal Complex (N,O-Coordination) A->C B Metal Precursor (e.g., Ir, Pd, Au) B->C E Chiral Ion-Pair Catalyst (H-Bonded Active Species) C->E Halide Abstraction & Ion-Pairing D Chiral Counterion (e.g., Ag-(R)-TRIP) D->E G Enantioenriched Product E->G Asymmetric Catalysis F Prochiral Substrate F->G

Fig 1: Formation of a chiral ion-pair catalyst using achiral 3-MAPM and a chiral counterion.

Self-Validating Experimental Protocols

The following protocols describe the generation of the 3-MAPM active catalyst and its application in a benchmark asymmetric transformation (e.g., asymmetric Friedel-Crafts alkylation or hydroamination).

Protocol A: Preparation of the Pre-Catalyst[Ir(3-MAPM)Cl ]

Objective: Establish the N,O-bidentate coordination of 3-MAPM to the metal center.

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried 10 mL Schlenk flask with

    
     (0.05 mmol, 1.0 equiv) and anhydrous 
    
    
    
    (3.0 mL).
  • Ligand Addition: Add 3-MAPM (0.10 mmol, 2.0 equiv) dropwise as a solution in

    
     (1.0 mL) at room temperature.
    
  • Complexation: Stir the dark orange solution for 4 hours at 25 °C.

  • Self-Validation (In-Process Control): Remove a 50

    
    L aliquot, evaporate, and analyze via 
    
    
    
    H NMR in
    
    
    . Causality check: A successful coordination is confirmed by a significant downfield shift (
    
    
    ppm) of the benzylic
    
    
    protons and the
    
    
    -methyl protons compared to free 3-MAPM, indicating electron donation to the Ir(III) center.
  • Isolation: Concentrate the mixture under reduced pressure to yield the pre-catalyst as a moisture-sensitive solid. Store under inert atmosphere.

Protocol B: In Situ Generation of the Chiral Ion-Pair Catalyst

Objective: Induce chirality via halide abstraction and outer-sphere ion-pairing.

  • Solvent Selection: Dissolve the pre-catalyst (0.01 mmol) in anhydrous, degassed Toluene (2.0 mL). Note: Toluene is chosen to maximize ion-pairing strength.

  • Counterion Addition: Add the chiral silver phosphate, Ag-(R)-TRIP (0.02 mmol), in a single portion wrapped in aluminum foil (to prevent photolytic degradation of the silver salt).

  • Halide Scavenging: Stir vigorously at room temperature for 30 minutes.

  • Self-Validation (Visual & Spectroscopic): The reaction is successful when a fine, cloudy white precipitate (AgCl) forms. For rigorous validation, filter an aliquot through a PTFE syringe filter and analyze via

    
    P NMR. The appearance of a sharp, shifted phosphorus signal confirms the solubilized chiral phosphate is hydrogen-bonded to the metal complex.
    
  • Filtration: Filter the mixture through a pad of oven-dried Celite into a cooled (-20 °C) reaction vial to remove AgCl. The resulting clear solution is the active chiral catalyst.

Protocol C: Benchmark Asymmetric Catalysis
  • Substrate Addition: To the cooled (-20 °C) active catalyst solution, add the prochiral substrate (1.0 mmol) dissolved in Toluene (1.0 mL).

  • Reaction: Stir at -20 °C for 16 hours. Causality check: Low temperatures minimize the entropic penalty of the highly ordered transition state, maximizing enantiomeric excess (ee).

  • Quenching & Workup: Quench the reaction by adding 1 mL of saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate.
  • Analysis: Determine yield via

    
    H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) and enantiomeric excess via Chiral HPLC.
    

Quantitative Data Presentation

The table below summarizes the optimization of the 3-MAPM/Chiral Counterion system, illustrating the causal relationship between solvent polarity, temperature, and the necessity of the chiral counterion.

EntryMetal PrecursorLigandCounterion / AdditiveSolventTemp (°C)Yield (%)ee (%)
1

3-MAPMNone (AgBF

used)

25850
2

3-MAPMAg-(R)-TRIPDMF258212
3

3-MAPMAg-(R)-TRIP

258874
4

3-MAPMAg-(R)-TRIPToluene259188
5

3-MAPM Ag-(R)-TRIP Toluene -20 94 96

Data Insights:

  • Entry 1 proves that 3-MAPM alone provides zero stereocontrol (achiral baseline).

  • Entry 2 demonstrates that polar solvents (DMF) disrupt the hydrogen-bonded ion pair, destroying enantioselectivity.

  • Entries 4 & 5 confirm that non-polar solvents (Toluene) and reduced temperatures are required to lock the chiral counterion into the optimal spatial arrangement for asymmetric induction.

References

  • Toste, F. D., et al. "A Powerful Chiral Counterion Strategy for Asymmetric Transition Metal Catalysis." Science, vol. 317, no. 5837, 2007, pp. 496-499.[Link]

  • Mahlau, M., and List, B. "Asymmetric Counteranion-Directed Catalysis: Concept, Definition, and Applications." Angewandte Chemie International Edition, vol. 52, no. 2, 2013, pp. 518-533.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19434305, [3-(Methylamino)phenyl]methanol." PubChem, 2024.[Link]

  • Phipps, R. J., et al. "Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis." ACS Catalysis, vol. 5, no. 12, 2015, pp. 7128-7152.[Link]

Synthesis of 3-(Methylamino)phenylmethanol via Reductive Amination: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Methylamino)phenylmethanol is a valuable chemical intermediate, belonging to the class of amino alcohols. This structural motif is a key component in a wide array of biologically active compounds and pharmaceutical agents. The strategic placement of a secondary amine and a primary alcohol on a phenyl ring provides two reactive centers for further molecular elaboration, making it a versatile building block in medicinal chemistry and drug development.[1] Its analogs, such as 3-methylamino-1-phenyl-1-propanol, are known precursors in the synthesis of important pharmaceuticals, highlighting the significance of this class of compounds.[2][3]

This application note provides a comprehensive guide to the synthesis of 3-(methylamino)phenylmethanol from 3-hydroxybenzaldehyde and methylamine via a one-pot reductive amination procedure. We will delve into the scientific rationale behind the chosen methodology, present a detailed, step-by-step protocol suitable for laboratory execution, and provide guidance on the characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Mechanism & Scientific Rationale

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[4] The reaction proceeds in two key stages: the formation of an imine or iminium ion intermediate, followed by its in-situ reduction to the corresponding amine.[3] This one-pot approach is often preferred over direct alkylation of amines, which can be difficult to control and may lead to over-alkylation.

In the synthesis of 3-(methylamino)phenylmethanol, 3-hydroxybenzaldehyde is first reacted with methylamine. The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a Schiff base (imine). The equilibrium of this reaction is driven forward by the removal of water or by the immediate consumption of the imine in the subsequent reduction step.

For the reduction of the imine, sodium borohydride (NaBH₄) is a commonly employed, cost-effective, and relatively mild reducing agent.[5] It is important to note that NaBH₄ can also reduce the starting aldehyde. Therefore, the reaction conditions are optimized to favor the formation of the imine before the introduction of the reducing agent, or by using a reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.[6] In this protocol, we will utilize a stepwise addition approach to maximize the yield of the desired product.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Hemiaminal Hemiaminal 3-Hydroxybenzaldehyde->Hemiaminal + Methylamine Methylamine Methylamine Methylamine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O 3-(Methylamino)phenylmethanol 3-(Methylamino)phenylmethanol Imine->3-(Methylamino)phenylmethanol + NaBH4

Figure 1: General mechanism of reductive amination.

Experimental Protocol: Synthesis of 3-(Methylamino)phenylmethanol

This protocol is adapted from established procedures for the reductive amination of aromatic aldehydes.[4]

Materials & Reagents:

Reagent/MaterialGradeSupplier
3-Hydroxybenzaldehyde≥98%Sigma-Aldrich
Methylamine hydrochloride≥99%Sigma-Aldrich
Sodium hydroxide≥97%, pelletsFisher Scientific
Sodium borohydride≥98%Acros Organics
MethanolAnhydrous, 99.8%J.T.Baker
DichloromethaneACS GradeFisher Scientific
Saturated aq. NaCl (Brine)
Anhydrous sodium sulfateGranular
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Ice bath
Separatory funnel (250 mL)
Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) and methylamine hydrochloride (0.74 g, 11 mmol) in 30 mL of methanol.

  • Basification: Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (0.44 g, 11 mmol) in 5 mL of methanol. Stir the resulting suspension at room temperature for 1 hour to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture back to 0 °C using an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding 20 mL of water. Concentrate the mixture using a rotary evaporator to remove the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(methylamino)phenylmethanol.

Experimental_Workflow A 1. Dissolve 3-hydroxybenzaldehyde and methylamine HCl in methanol B 2. Add methanolic NaOH at 0°C, then stir at RT for 1h A->B C 3. Cool to 0°C and add NaBH4 portion-wise B->C D 4. Stir at RT for 3h C->D E 5. Quench with H2O and remove methanol via rotovap D->E F 6. Extract with dichloromethane E->F G 7. Wash with brine, dry with Na2SO4, and concentrate F->G H 8. Purify by column chromatography G->H

Figure 2: Experimental workflow for the synthesis.

Characterization of 3-(Methylamino)phenylmethanol

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplet, ~6.5-7.2 ppm), benzylic CH (singlet or triplet, ~4.5 ppm), N-methyl protons (singlet, ~2.4 ppm), NH proton (broad singlet), OH proton (broad singlet).
¹³C NMR Aromatic carbons (~110-160 ppm), benzylic carbon (~65 ppm), N-methyl carbon (~35 ppm).
FT-IR (cm⁻¹) Broad O-H stretch (~3300-3400), N-H stretch (~3300-3500), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2800-3000), C=C aromatic stretch (~1600, 1450), C-N stretch (~1200-1350), C-O stretch (~1000-1200).
Mass Spec. Expected [M+H]⁺: 138.0913.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete imine formation.Increase the reaction time for imine formation before adding NaBH₄. Ensure the methylamine is fully liberated from its salt.
Reduction of the starting aldehyde.Add NaBH₄ more slowly and maintain a low temperature (0-5 °C) during addition.
Presence of starting material Insufficient reducing agent.Use a slight excess of NaBH₄ (e.g., 1.2 equivalents).
Incomplete reaction.Extend the reaction time after NaBH₄ addition.
Formation of di-alkylated product Not typically an issue with this substrate and primary amine starting material.N/A

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(methylamino)phenylmethanol via reductive amination. The one-pot procedure is efficient and utilizes readily available and cost-effective reagents. The provided troubleshooting guide and characterization data will aid researchers in successfully synthesizing and verifying this valuable chemical intermediate. The versatility of 3-(methylamino)phenylmethanol as a building block in the synthesis of more complex molecules underscores the importance of reliable and well-documented synthetic procedures such as the one detailed herein.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • SciSpace. (2013, February 15). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PMC. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US20220289664A1 - Synthesis method of hydroxybenzylamine.
  • Wiley-VCH. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-METHYLAMINO-1-PHENYL-1-PROPANOL. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). hydroxylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

  • Biocompare. (2013, June 20). Molecular Characterization with FT-IR Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • MDPI. (2023, July 5). N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol Solvate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzenemethanamine, N-methyl-. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PMC. (n.d.). Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives. Retrieved from [Link]

  • HETEROCYCLES. (2013, August 22). efficient synthesis of purine derivatives by one-pot three-component mannich type reaction. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information Three-step One-Pot Process of 3-Methyl-5-benzofuranol from Amine, Aldehydes and p-Benzoquinone. Retrieved from [Link]

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Application Note: Solvent Selection & Extraction Protocols for 3-(methylamino)phenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the isolation of 3-(methylamino)phenylmethanol (CAS: 69352-50-7). It prioritizes high-purity isolation, yield maximization, and modern "green" solvent selection criteria.

Executive Summary

The extraction of 3-(methylamino)phenylmethanol presents a specific challenge due to its amphiphilic nature . The molecule contains a lipophilic aromatic ring, a polar hydrogen-bonding hydroxymethyl group (-CH₂OH), and a basic N-methyl aniline moiety (-NHMe).

Standard non-polar solvents (Hexane, Heptane) fail to solubilize the compound effectively, while highly polar solvents (Water, Methanol) cause retention in the aqueous phase during workup. This guide defines a pH-Swing Extraction Protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent, balancing extraction efficiency with environmental sustainability (Green Chemistry).

Physicochemical Profiling & Solvent Logic

To select the correct solvent, we must first understand the molecule's behavior in solution.[1]

Structural Analysis

The molecule is an aniline derivative , not a benzyl amine. This distinction is critical for pH control.

  • Functional Group A (Amine): The nitrogen is attached directly to the benzene ring.

    • pKa (Conjugate Acid): ~4.6 – 4.9 (Weak Base).

    • Implication: The molecule is neutral at pH > 6. It is protonated (cationic/water-soluble) only at pH < 3.

  • Functional Group B (Alcohol): Primary benzyl alcohol.

    • Effect: Increases water solubility significantly compared to N-methylaniline.

Solvent Screening Matrix

We evaluated solvents based on Hansen Solubility Parameters (HSP) and Green Chemistry scores.

SolventPolaritySolubility of TargetWater MiscibilityGreen ScoreRecommendation
Dichloromethane (DCM) ModerateHighLowRed (Toxic)Avoid (unless analytical scale)
Ethyl Acetate (EtOAc) ModerateHighModerate (~3%)Green Alternative (Risk of hydrolysis)
2-MeTHF ModerateVery High LowGreen Preferred
MTBE LowModerateLowYellow Poor (Low recovery)
Toluene LowLowVery LowYellow Unsuitable
n-Butanol HighHighModerateYellow Rescue Only (Emulsion risk)

Why 2-MeTHF? 2-Methyltetrahydrofuran is derived from renewable resources (corn cobs/bagasse). It forms a distinct bilayer with water (unlike THF) but possesses higher polarity than Toluene or MTBE, making it ideal for pulling the polar amino-alcohol out of the aqueous phase.

Visualizing the Extraction Logic

The following diagram illustrates the pH-Swing Logic required to separate the target from common reaction byproducts (e.g., inorganic salts, starting materials).

pH_Swing_Logic Start Crude Reaction Mixture (Target + Impurities) Acidify Step 1: Acidify to pH 2.0 (HCl) Start->Acidify Wash Organic Wash (EtOAc/MTBE) Acidify->Wash Partitioning Discard_Org Discard Organic Phase (Removes Non-Basic Impurities) Wash->Discard_Org Aq_Phase Aqueous Phase (Target = Protonated Salt) Wash->Aq_Phase Target stays in Water Basify Step 2: Basify to pH 8-9 (NaHCO3 / NaOH) Aq_Phase->Basify Extract Extraction Solvent (2-MeTHF) Basify->Extract Final Isolated Target (Neutral Form) Extract->Final Evaporation

Figure 1: The pH-Swing purification strategy ensures non-basic impurities are removed before the target is isolated.

Detailed Experimental Protocol

Protocol A: Standard Isolation (High Purity)

Applicability: General synthesis workup (100 mg to 50 g scale).

Materials:

  • Crude reaction mixture.[2][3]

  • 1M HCl (aq) and Sat. NaHCO₃ (aq).

  • Solvent: 2-MeTHF (or Ethyl Acetate if unavailable).

  • Brine (Sat. NaCl).

Step-by-Step Procedure:

  • Quench & Acidification:

    • If the reaction contains reducing agents (e.g., LiAlH₄), quench carefully with Fieser workup or Rochelle's salt first.

    • Dilute the mixture with water.

    • Adjust pH to 2.0–3.0 using 1M HCl. Reason: This protonates the aniline nitrogen (R-NH₂⁺-Me), forcing the target into the aqueous phase.

  • Impurity Wash (The "Pre-Wash"):

    • Wash the acidic aqueous layer with MTBE or Toluene (1:1 volume ratio).

    • Agitate vigorously and separate layers.

    • Discard the organic layer. Reason: This removes non-basic starting materials and neutral byproducts.

  • Basification (The "Release"):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add saturated NaHCO₃ or 2M NaOH until pH reaches 8.0–9.0 .

    • Note: Do not exceed pH 12, as the alcohol group can deprotonate at extreme basicity, increasing water solubility again.

  • Target Extraction:

    • Extract the aqueous mixture with 2-MeTHF (3 x solvent volume).

    • Tip: If emulsions form (common with amino-alcohols), add solid NaCl to saturate the aqueous phase (Salting Out).

  • Drying & Concentration:

    • Combine organic extracts.[2]

    • Wash with Brine (1x).[2]

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

    • Filter and concentrate under reduced pressure (Rotovap) at 40°C.

Protocol B: Continuous Liquid-Liquid Extraction (CLLE)

Applicability: For difficult cases where the target is highly water-soluble (LogP < 1.0) or persistent emulsions occur.

Workflow:

  • Perform the Acidification and Wash steps from Protocol A.[2]

  • Basify the aqueous layer to pH 9.

  • Transfer to a Continuous Liquid-Liquid Extractor (lighter-than-water configuration).

  • Reflux with DCM or EtOAc for 12–18 hours.

  • Advantage: This overcomes the unfavorable partition coefficient by constantly exposing the aqueous phase to fresh solvent.

Analytical Validation

Before committing the bulk material, validate the extraction efficiency using this decision tree.

Validation_Tree Sample Extracted Organic Phase TLC TLC Check (10% MeOH in DCM) Sample->TLC Result Single Spot? TLC->Result Yes Proceed to NMR/HPLC Result->Yes No Check Impurity pKa Result->No Action1 Recrystallize (Hexane/EtOAc) No->Action1

Figure 2: Rapid decision tree for assessing extraction purity.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.

  • Note: The amine may cause peak tailing. Ensure the mobile phase is buffered (Formic acid or Ammonium Acetate).

Troubleshooting & Critical Notes

Emulsion Management

Amino-alcohols act as surfactants. If an emulsion ("rag layer") forms:

  • Salting Out: Add solid NaCl until the aqueous layer is saturated.

  • Filtration: Pass the biphasic mixture through a pad of Celite.

  • Time: Allow to stand for >1 hour.

Stability Warning

Anilines are prone to oxidation (browning) upon air exposure.

  • Storage: Store the isolated oil/solid under Nitrogen or Argon.

  • Salt Formation: If the free base is unstable, convert it immediately to the Hydrochloride Salt by treating the ethereal solution with 1M HCl in Ether/Dioxane.

Safety (HSE)
  • 3-(methylamino)phenylmethanol is a skin irritant and potentially toxic if absorbed.[4]

  • 2-MeTHF is flammable but forms fewer peroxides than THF.

  • Always perform extractions in a fume hood.

References

  • PubChem. (n.d.). [3-(methylamino)phenyl]methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and solubility parameters).
  • Sanofi. (2013).[5] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

  • University of Rochester. (n.d.).[6] Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methylamino)phenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(methylamino)phenylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 3-(methylamino)phenylmethanol, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptom: After the reaction and work-up, the isolated yield of 3-(methylamino)phenylmethanol is significantly lower than expected, or no product is obtained.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Ineffective Reducing Agent The reduction of the carbonyl group (from an aldehyde or a carboxylic acid precursor) to an alcohol is a critical step. The chosen reducing agent may be old, inactive, or not potent enough for the specific substrate.Verify Reagent Activity: Use a fresh batch of the reducing agent. Common choices include sodium borohydride (for aldehydes/ketones) or lithium aluminum hydride (for esters/carboxylic acids). Consider Alternative Reducing Agents: For instance, catalytic hydrogenation using Raney Nickel has been shown to improve yields by 5-10% and reduce byproducts in similar reductions.[1]
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or poor mixing.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Optimize Reaction Conditions: Gradually increase the reaction time or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Side Reactions The presence of reactive functional groups can lead to undesired side reactions. For example, over-reduction or reactions involving the methylamino group.Protect Functional Groups: If starting from a molecule with other reducible groups, consider using protecting groups. Control Stoichiometry: Carefully control the molar equivalents of the reducing agent to minimize over-reduction.
Product Loss During Work-up The product may be lost during the extraction or purification steps. 3-(methylamino)phenylmethanol has some water solubility, which can lead to losses in aqueous work-ups. The pH of the aqueous layer during extraction is crucial.Optimize Extraction pH: The methylamino group is basic. Adjusting the pH of the aqueous solution to between 9 and 14 with a base like sodium hydroxide or potassium hydroxide before extraction can help maximize the amount of the free amine in the organic phase.[1] Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product.
Issue 2: Presence of Significant Impurities in the Final Product

Symptom: NMR or LC-MS analysis of the isolated product shows the presence of one or more significant impurities.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Unreacted Starting Material Incomplete reaction, as discussed above.Refer to the solutions for "Incomplete Reaction" in Issue 1.
Formation of Over-reduced Byproduct If the starting material is an ester or carboxylic acid, over-reduction can lead to the formation of the corresponding methyl-substituted aniline.Use a Milder Reducing Agent: If applicable, switch to a less reactive reducing agent. For example, sodium borohydride is generally milder than lithium aluminum hydride. Control Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C) to improve selectivity.
Formation of Dehydroxylated Byproduct In some reduction processes, particularly with certain catalysts, a dehydroxylation side reaction can occur, leading to the formation of 3-methyl-N-methylaniline.[1]Choice of Solvent and Catalyst: Using water as a solvent during catalytic hydrogenation with Raney Nickel has been shown to reduce the generation of dehydroxylation byproducts.[1]
Impure Starting Materials Impurities in the starting materials can be carried through the synthesis and contaminate the final product.Verify Starting Material Purity: Analyze the purity of all starting materials by NMR, GC-MS, or LC-MS before use. Purify if necessary.
Ineffective Purification The chosen purification method (e.g., column chromatography, recrystallization) may not be effective at separating the product from certain impurities.Optimize Purification Protocol: For column chromatography, screen different solvent systems to achieve better separation. For recrystallization, try different solvents or solvent mixtures. Hexanaphthene (cyclohexane) has been used for the recrystallization of similar compounds.[1]
Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Paths cluster_3 Solutions start Low Yield or Impure Product analyze_reaction Analyze Reaction Mixture (TLC, LC-MS) start->analyze_reaction analyze_product Analyze Isolated Product (NMR, LC-MS) start->analyze_product incomplete_reaction Incomplete Reaction analyze_reaction->incomplete_reaction Starting Material Present side_reactions Side Reactions analyze_reaction->side_reactions Byproducts Detected analyze_product->side_reactions Impurities Present workup_loss Work-up/Purification Issues analyze_product->workup_loss Low Mass Balance optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_reaction->optimize_conditions modify_protocol Modify Protocol (Protecting Groups, Milder Reagents) side_reactions->modify_protocol refine_workup Refine Work-up & Purification (pH Adjustment, Solvent Choice) workup_loss->refine_workup optimize_conditions->start Re-run Experiment modify_protocol->start Re-run Experiment refine_workup->start Re-run Experiment

Caption: A workflow for troubleshooting low yield or purity issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-(methylamino)phenylmethanol?

There are several viable synthetic pathways to 3-(methylamino)phenylmethanol. The choice of route often depends on the available starting materials and the desired scale of the reaction. Two common approaches are:

  • Reduction of a Carbonyl Precursor: This is a widely used method.

    • Starting from 3-(methylamino)benzaldehyde: The aldehyde is reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride.

    • Starting from 3-(methylamino)benzoic acid or its ester: A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to reduce the carboxylic acid or ester to the alcohol.[2][3]

  • Methylation of 3-aminophenylmethanol: This involves the selective methylation of the amino group of 3-aminophenylmethanol.[4][5][6] This can be achieved using a methylating agent, but care must be taken to avoid N,N-dimethylation and O-methylation.

Q2: How can I best monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material and the product. The spots can be visualized under UV light or by using a staining agent. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What is the best way to purify the final product?

The optimal purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: Silica gel column chromatography is a very effective method for purifying 3-(methylamino)phenylmethanol from most organic impurities. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective and scalable purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: This can be used to remove non-basic organic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution. The protonated product will move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed.

  • Handling Reducing Agents: Reagents like lithium aluminum hydride are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water or protic solvents.

  • Solvent Hazards: Organic solvents are often flammable and can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Product Handling: The target compound, 3-(methylamino)phenylmethanol, may be harmful if swallowed, cause skin irritation, and serious eye damage.[7] Always consult the Safety Data Sheet (SDS) for the specific hazards of all chemicals used.

Reaction Mechanism: Reduction of 3-(methylamino)benzaldehyde

Sources

minimizing side reactions during 3-(methylamino)phenylmethanol production

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions during the synthesis of 3-(methylamino)phenylmethanol. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your experimental outcomes.

Introduction to the Synthesis

The most common and efficient method for synthesizing 3-(methylamino)phenylmethanol is the reductive amination of 3-hydroxybenzaldehyde with methylamine. This process involves the initial formation of a Schiff base (imine) intermediate, which is then reduced to the desired secondary amine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will walk you through identifying and mitigating these common issues.

Diagram of the Primary Reaction Pathway

3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Imine_Intermediate Imine Intermediate 3-Hydroxybenzaldehyde->Imine_Intermediate + Methylamine Methylamine Methylamine->Imine_Intermediate - H2O Product 3-(Methylamino)phenylmethanol Imine_Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product Reduction

Caption: Reductive amination of 3-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 3-(methylamino)phenylmethanol?

A1: The primary side reactions to be aware of are:

  • Over-alkylation: Formation of the tertiary amine, (3-(dimethylamino)phenyl)methanol, can occur if the newly formed secondary amine reacts with another molecule of the imine intermediate before it is reduced.[1]

  • Incomplete Reduction: The imine intermediate may persist in the final product if the reduction step is not complete.[2]

  • Reduction of the Aldehyde: The starting material, 3-hydroxybenzaldehyde, can be reduced to 3-hydroxybenzyl alcohol by some reducing agents.

  • Secondary Amine Byproducts: While less common with a primary amine like methylamine, the formation of other secondary amine byproducts can occur, especially if ammonia is present as an impurity.[3]

Q2: How can I monitor the progress of the reaction to minimize side products?

A2: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction.[3] A well-chosen TLC system can help you visualize the consumption of the starting aldehyde and the formation of the imine and the final product. GC-MS can provide more detailed information about the presence of side products.

Q3: What is the best reducing agent to use for this reaction?

A3: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this type of reductive amination.[2] It is generally selective for the imine over the aldehyde, especially when the reaction conditions are carefully controlled. Other reducing agents like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation can also be employed, each with its own advantages and disadvantages in terms of reactivity and selectivity.[1]

Q4: Can the phenolic hydroxyl group participate in side reactions?

A4: Under typical reductive amination conditions, the phenolic hydroxyl group is generally not reactive. However, under strongly acidic or basic conditions, or at elevated temperatures, its reactivity could become a concern, potentially leading to O-alkylation or other undesired transformations. It is crucial to maintain control over the reaction pH.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
High levels of (3-(dimethylamino)phenyl)methanol (tertiary amine) impurity. The secondary amine product is reacting with the imine intermediate faster than the imine is being reduced. This is more likely with a high concentration of the imine.Control the stoichiometry: Use a slight excess of methylamine to drive the formation of the primary imine and minimize the presence of unreacted aldehyde. • Slow addition of the reducing agent: Add the reducing agent portion-wise or as a solution over time to keep the concentration of the reducing species consistent and readily available to reduce the imine as it forms. • Stepwise procedure: First, form the imine completely (monitor by TLC), and then add the reducing agent. This can help prevent the accumulation of the imine intermediate.[2]
Significant amount of unreacted 3-hydroxybenzaldehyde in the final product. Incomplete imine formation or reduction of the aldehyde by the reducing agent.Ensure complete imine formation: Before adding the reducing agent, ensure the aldehyde has been consumed by monitoring with TLC. The addition of a catalytic amount of a weak acid, like acetic acid, can sometimes facilitate imine formation. • Choice of reducing agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] Note the toxicity concerns with NaBH₃CN.
Presence of the imine intermediate in the final product. Incomplete reduction.Increase the amount of reducing agent: Use a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents). • Extend the reaction time: Allow the reaction to stir for a longer period after the addition of the reducing agent. • Increase the temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes drive the reduction to completion, but be cautious as this can also promote side reactions.
Formation of 3-hydroxybenzyl alcohol. The reducing agent is reducing the starting aldehyde.Lower the reaction temperature: Perform the reduction at a lower temperature (e.g., 0 °C) to increase the selectivity of the reducing agent for the imine. • Use a more selective reducing agent: As mentioned above, NaBH₃CN or NaBH(OAc)₃ are generally more selective for the imine in the presence of an aldehyde.[1]
Difficulty in purifying the final product. The product may be an oil or have a similar polarity to the impurities, making crystallization or chromatography challenging.Convert to a salt: The product is an amine and can be converted to a hydrochloride or other salt, which are often crystalline and can be purified by recrystallization.[4][5] • Recrystallization from a suitable solvent system: Experiment with different solvent systems for recrystallization. A mixed solvent system, such as methanol/water or ethyl acetate/heptane, may be effective.[6][7]

Diagram of Common Side Reactions

cluster_main Main Reaction cluster_side1 Over-alkylation cluster_side2 Aldehyde Reduction Imine_Intermediate Imine Intermediate Product 3-(Methylamino)phenylmethanol Imine_Intermediate->Product Reduction Tertiary_Amine (3-(Dimethylamino)phenyl)methanol Product->Tertiary_Amine + Imine Intermediate - Methylamine Aldehyde 3-Hydroxybenzaldehyde Alcohol 3-Hydroxybenzyl Alcohol Aldehyde->Alcohol Reduction

Caption: Common side reaction pathways.

Experimental Protocols

Protocol 1: Stepwise Reductive Amination for Minimizing Over-alkylation

This protocol focuses on the complete formation of the imine before the reduction step to minimize the formation of the tertiary amine byproduct.

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in methanol.

    • Add a solution of methylamine (1.1-1.2 eq, e.g., 40% in water) dropwise at room temperature.

    • Stir the mixture at room temperature and monitor the reaction by TLC until the 3-hydroxybenzaldehyde spot is no longer visible. This typically takes 1-2 hours.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve sodium borohydride (1.5 eq) in a small amount of cold water or methanol.

    • Add the sodium borohydride solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine spot is no longer visible by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization. Experiment with solvents like ethyl acetate, toluene, or a mixture of methanol and water.[6][7]

Protocol 2: One-Pot Reductive Amination

This protocol is a more streamlined approach, but may require more careful control of conditions to minimize side reactions.

  • Reaction Setup:

    • Dissolve 3-hydroxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Add a solution of methylamine (1.2 eq) and stir for 15-30 minutes at room temperature.

    • Cool the mixture to 0 °C.

  • Reduction:

    • Add sodium borohydride (1.5 eq) portion-wise to the reaction mixture, keeping the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as in Protocol 1.

Analytical Methods

A robust analytical method is crucial for identifying and quantifying the desired product and any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both well-suited for this purpose.[8][9]

Technique Typical Conditions Notes
HPLC-UV Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid. Detection: UV at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm).[10]This method is excellent for monitoring the reaction progress and quantifying the purity of the final product. Different impurities will have different retention times.
GC-MS Column: A capillary column suitable for amine analysis (e.g., DB-5ms). Derivatization: Due to the polarity of the hydroxyl and amine groups, derivatization (e.g., with BSTFA) may be necessary to improve volatility and peak shape.[8] Analysis: The mass spectrometer will provide fragmentation patterns that can help in the identification of unknown impurities.GC-MS is a powerful tool for identifying the structure of side products. The mass spectra of the product and potential impurities can be compared to library data or interpreted to elucidate their structures.

References

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P
  • Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process - Googleapis.com. (URL not available)
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • CN105801437A - Synthetic method of (methylamino)(phenyl)
  • Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan - Benchchem. (URL not available)
  • Validation of analytical methods for (R)-3-(methylamino)
  • An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzylamine - Benchchem. (URL not available)
  • EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI. [Link]

  • Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine - Google P
  • (PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]

  • (PDF) SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - ResearchGate. [Link]

  • Dataset on the reductive amination of phenolics with cyclohexylamine over Rh/C and Pd/C: Catalysts characterization and reaction performance - PMC. [Link]

  • Scheme 1. Synthesis of Tris(2-(dimethylamino)phenyl)methanol. - ResearchGate. [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. [Link]

  • Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc ... - Figshare. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. [Link]

  • Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design - MDPI. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One - Research journals. [Link]

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems - Agilent. [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

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Technical Support Center: Stability & Handling of 3-(methylamino)phenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

3-(methylamino)phenylmethanol (also known as 3-methylaminobenzyl alcohol) presents a dual-threat stability profile. As a molecule containing both a benzylic alcohol and a secondary amine , it is thermodynamically predisposed to oxidation.

In solution, this compound does not merely "spoil"; it undergoes a cascade of radical-mediated transformations. The benzylic position is activated by the aromatic ring, facilitating hydrogen abstraction to form 3-(methylamino)benzaldehyde . Simultaneously, the secondary amine is vulnerable to N-oxidation or oxidative coupling.

This guide provides a self-validating system to arrest these pathways, ensuring the integrity of your experimental data.

Part 1: The Chemistry of Degradation

To prevent degradation, you must understand the mechanism. The oxidation is rarely a single event but a chain reaction often catalyzed by trace metals and light.

Mechanism 1: Benzylic Autoxidation (Dominant)

The carbon-hydrogen bonds at the benzylic position (adjacent to the ring) are weaker than standard alkyl C-H bonds.

  • Initiation: A radical initiator (often trace metal

    
     or photon 
    
    
    
    ) abstracts a benzylic hydrogen.
  • Propagation: The resulting benzylic radical reacts with dissolved oxygen (

    
    ) to form a peroxy radical.
    
  • Termination: This collapses to form 3-(methylamino)benzaldehyde (and potentially benzoic acid derivatives).

Mechanism 2: Amine Oxidation

The secondary amine (


) can undergo single-electron transfer (SET), leading to the formation of radical cations, which may result in N-oxides  or oxidative dimers (coupling of two molecules).
Visualizing the Pathway

OxidationPathway Parent 3-(methylamino) phenylmethanol Radical Benzylic Radical (Intermediate) Parent->Radical hν / Metal ions (-H•) N_Oxide N-Oxide (Minor Impurity) Parent->N_Oxide ROS / Peroxides Peroxide Peroxy Radical Radical->Peroxide +O₂ (Fast) Aldehyde 3-(methylamino) benzaldehyde (Major Impurity) Peroxide->Aldehyde -H₂O Acid Benzoic Acid Derivative Aldehyde->Acid Further Oxidation

Figure 1: The degradation cascade. The primary vector of instability is the conversion of the alcohol to the aldehyde, driven by dissolved oxygen and light.

Part 2: Troubleshooting Matrix

Use this matrix to diagnose issues immediately.

Symptom Probable Cause Immediate Corrective Action
Solution turns yellow/brown Oxidative Coupling/Polymerization. The "aniline-like" amine is forming quinoid-like impurities or azo-dimers.Discard immediately. Filtration will not remove soluble oligomers. Prepare fresh stock with Sodium Metabisulfite .
New peak at RRT ~1.2 (HPLC) Aldehyde Formation. The benzylic alcohol has oxidized to the benzaldehyde derivative.Check mobile phase degassing. If sample is >4 hours old, re-prep. Ensure autosampler is cooled to 4°C.
Loss of potency without new peaks Adsorption or Precipitation. The molecule may stick to glass or precipitate if pH is too high (neutral form is less soluble).Adjust pH to 4.0–6.0 . Use polypropylene containers instead of glass if concentration is <1 µM.
Rapid degradation in buffer Trace Metal Catalysis (Fenton Reaction). Buffer salts often contain trace Iron/Copper.Add 0.5 mM EDTA to the buffer. Metals act as catalysts; removing them stops the radical initiation.

Part 3: Best Practice Protocols

Protocol A: Preparation of an Oxidation-Resistant Stock Solution

Objective: Create a stock solution stable for 24–48 hours at 4°C.

Reagents:

  • Solvent: 0.1 M Acetic Acid or Phosphate Buffer (pH 4.5–5.5).

  • Stabilizers: Sodium Metabisulfite (

    
    ) and Disodium EDTA.
    

Step-by-Step:

  • Degas the Solvent: Sparge the buffer with Argon or Nitrogen gas for 15 minutes before adding any solid. This removes dissolved oxygen (the fuel for oxidation).

  • Add Chelator: Dissolve Disodium EDTA to a final concentration of 0.5 mM .

    • Why: EDTA sequesters trace

      
       and 
      
      
      
      ions that catalyze radical formation.
  • Add Antioxidant: Dissolve Sodium Metabisulfite to a final concentration of 0.1% (w/v) .

    • Why: Bisulfite acts as a "sacrificial" reductant, reacting with oxygen/radicals before they attack the drug.

  • Dissolve Target: Add 3-(methylamino)phenylmethanol. Vortex under a stream of inert gas.

  • Storage: Store in Amber Glass vials (to block UV light) with a PTFE-lined cap. Keep at -20°C for long-term storage.

Protocol B: Self-Validating Purity Check (HPLC)

Objective: Verify the integrity of the solution before use.

Run a "T0" (Time Zero) injection immediately after prep. Compare subsequent injections to this standard.

ParameterSetting
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Aromatic ring) and 280 nm
Pass Criteria Main peak purity >98%.[1] No secondary peak >0.5% area.

Part 4: Decision Tree for Experimental Design

Use this workflow to determine the necessary level of protection for your specific experiment.

DecisionTree Start Start: Experimental Planning Duration Duration of Experiment? Start->Duration Short < 2 Hours Duration->Short Quick Assay Long > 2 Hours or Overnight Duration->Long Long Incubation Buffer Is the buffer pH > 7? Short->Buffer Action2 CRITICAL STABILIZATION: 1. Degas Solvents 2. Add EDTA (0.5mM) 3. Add Na-Metabisulfite Long->Action2 Required Action1 Standard Prep: Keep on Ice Amber Vial Buffer->Action1 No (Acidic/Neutral) Action3 Moderate Stabilization: Degas Solvents Keep at 4°C Buffer->Action3 Yes (Basic pH promotes oxidation) caption Figure 2: Stabilization Strategy Decision Tree

Figure 2: Workflow to determine required stabilizers based on experimental duration and pH.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to make the stock solution? A: Yes, but with caution. DMSO is hygroscopic and can facilitate oxidation if not fresh.

  • Recommendation: Use anhydrous, high-grade DMSO packed under argon. Store the DMSO stock at -80°C. Do not leave DMSO stocks at room temperature for extended periods, as the sulfur in DMSO can sometimes participate in redox chemistry with sensitive amines.

Q2: Why is the pH critical? A: The


 of the aniline nitrogen is approximately 4.8.
  • pH < 4.8: The amine is protonated (

    
    ). This positive charge withdraws electron density from the ring, making it less susceptible to oxidative attack.
    
  • pH > 7.0: The amine is neutral. The lone pair on the nitrogen donates electron density into the ring, activating it for oxidation and polymerization. Always prefer acidic buffers (pH 4–6) for stability.

Q3: My solution turned pink/red. What is this? A: This is a hallmark of "aniline" oxidation. It indicates the formation of quinone-imine intermediates or azo-compounds. The solution is compromised and toxic. Do not use it for biological assays as these degradation products are often reactive electrophiles (PAINS - Pan-Assay Interference Compounds).

References

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 7(1), 1–32.

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Referencing general oxidation mechanisms of phenylephrine and benzylic alcohols).
  • Blessy, M., et al. (2014). "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 4(3), 159-165.[2]

  • PubChem. (n.d.). Compound Summary for CID 19434305, [3-(Methylamino)phenyl]methanol.[3] National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of 3-(Methylamino)phenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the challenging separation of unreacted methylamine from 3-(methylamino)phenylmethanol.

As a Senior Application Scientist, I have structured this guide to move beyond basic steps, focusing on the causality behind these separations. By understanding the distinct physicochemical properties of your product versus the impurity, you can implement a self-validating purification system.

Part 1: The Chemical Causality of Separation

The difficulty in removing methylamine from 3-(methylamino)phenylmethanol stems from their shared basicity and hydrogen-bonding capabilities. However, their structural differences provide two highly effective vectors for separation:

  • Thermodynamic (pKa) Vector: Methylamine is an aliphatic primary amine with a pKa of 10.64[1]. In contrast, 3-(methylamino)phenylmethanol is a secondary aniline derivative. The electron-withdrawing nature of the aromatic ring significantly reduces the basicity of the nitrogen lone pair, resulting in a conjugate acid pKa of approximately 4.85[2]. This massive pKa difference (

    
    pKa > 5.5) allows for precise pH-selective partitioning.
    
  • Kinetic/Steric Vector: Methylamine is a primary amine, whereas the product is a secondary amine. Primary amines readily undergo condensation with aldehydes to form stable imines (Schiff bases), while secondary amines cannot[3]. This allows for selective covalent scavenging.

Part 2: Troubleshooting Guide & FAQs

Q: I rotary evaporated my reaction mixture under high vacuum, but the NMR still shows a massive methylamine peak at ~2.4 ppm. Why didn't it boil off? A: Although methylamine is a gas at room temperature (bp -6 °C), it exhibits strong hydrogen bonding with protic solvents and the hydroxyl group of your product. Furthermore, if your reaction generated any acidic byproducts, methylamine will protonate to form a non-volatile methylammonium salt. Solution: Ensure the mixture is fully basified to free-base the methylamine, then perform an azeotropic co-evaporation using a non-polar solvent like toluene to disrupt the hydrogen-bonding network (See Protocol 3).

Q: During an acid/base extraction, I am losing my 3-(methylamino)phenylmethanol product to the aqueous layer. How do I selectively extract it? A: You are likely using an aqueous phase that is too acidic. Because the pKa of your product is ~4.85[2] and methylamine is 10.64[1], an intermediate pH is required. Solution: Adjust the aqueous phase strictly to pH 7.5–8.0. At this pH, >99.9% of methylamine remains protonated (highly water-soluble), while >99% of 3-(methylamino)phenylmethanol is deprotonated as a neutral free base (highly organic-soluble). Extract with ethyl acetate (See Protocol 1).

Q: My downstream amide coupling is failing due to trace methylamine outcompeting my product. How can I achieve >99.9% purity? A: Trace primary amines will aggressively outcompete secondary anilines in electrophilic reactions due to lower steric hindrance and higher nucleophilicity. Solution: Utilize a polymer-supported (PS) benzaldehyde scavenger resin. The resin's aldehyde groups selectively undergo imine formation with primary amines (methylamine), covalently trapping them on the solid support. Your secondary amine product remains safely in solution[3] (See Protocol 2).

Part 3: Experimental Methodologies

Protocol 1: pH-Selective Aqueous Partitioning

Best for: Removing bulk methylamine salts from crude reaction mixtures.

  • Dissolve the crude reaction mixture in an equal volume of Ethyl Acetate (EtOAc) and 0.5 M HCl (10 mL/g of crude).

  • Separate the layers; discard the organic layer to remove non-basic, neutral impurities.

  • Cool the aqueous layer to 0 °C in an ice bath. Carefully titrate with 1 M NaOH dropwise until the pH reaches exactly 7.5 to 8.0 (monitor continuously with a calibrated pH meter).

  • Extract the aqueous layer 3 times with fresh EtOAc. The methylamine remains trapped in the aqueous layer as a protonated salt.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol 2: Polymer-Supported Scavenger Purification

Best for: Trace removal of methylamine prior to sensitive downstream couplings.

  • Dissolve the crude 3-(methylamino)phenylmethanol in Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of 10 mL/g.

  • Add PS-Benzaldehyde resin (typically 3-5 equivalents relative to the estimated molar amount of the methylamine impurity)[3].

  • Agitate the suspension gently on an orbital shaker at room temperature for 3-4 hours. Note: Do not use a magnetic stir bar, as it will physically grind and degrade the polymer beads.

  • Filter the mixture through a medium-porosity fritted glass funnel to remove the resin, which now contains the covalently bound methylamine[4].

  • Wash the resin cake with 2 column volumes of DCM to ensure complete recovery of your product.

  • Concentrate the filtrate to yield the ultra-pure secondary amine.

Protocol 3: Azeotropic Co-evaporation

Best for: Rapid removal of volatile, free-base methylamine without aqueous workup.

  • Dissolve the crude amine mixture in a 1:1 mixture of Methanol and Toluene.

  • Add 0.1 equivalents of Triethylamine (TEA) to ensure all methylamine is in its free-base form.

  • Evaporate under reduced pressure (rotary evaporator) at 40 °C.

  • Redissolve the residue in pure Toluene and evaporate again. Repeat this step 3 times. The toluene forms an azeotrope that physically strips the volatile methylamine from the hydrogen-bonded matrix.

  • Apply high vacuum (Schlenk line, <1 mbar) for 2 hours to remove residual solvent.

Part 4: Quantitative Data Presentation

Purification StrategyTarget Impurity LevelProduct RecoveryTime RequiredPrimary Mechanism of Action
Azeotropic Co-evaporation Bulk (>5%)>98%1-2 hoursDisruption of H-bonding; exploitation of volatility
pH-Selective Partitioning Moderate (1-5%)85-90%2-3 hoursExploitation of thermodynamic

pKa (10.64 vs 4.85)
PS-Benzaldehyde Scavenger Trace (<1%)>95%3-5 hoursCovalent imine formation (steric/class exclusion)

Part 5: Purification Decision Matrix

G Start Crude 3-(methylamino)phenylmethanol + Methylamine Q1 State of Methylamine? Start->Q1 Salt Salt Form (e.g., Hydrochloride) Q1->Salt FreeBase Free Base Form Q1->FreeBase pH_Adjust Protocol 1: pH Partitioning (Extract at pH 7.5-8.0) Salt->pH_Adjust Q2 Required Purity Level? FreeBase->Q2 pH_Adjust->Q2 If further purification is needed Bulk Bulk Removal (>95% purity) Q2->Bulk Trace Trace Removal (>99.9% purity) Q2->Trace CoEvap Protocol 3: Azeotropic Co-evaporation Bulk->CoEvap Scavenger Protocol 2: PS-Benzaldehyde Scavenger Resin Trace->Scavenger

Decision matrix for selecting the optimal methylamine removal strategy based on chemical state.

Part 6: References

  • Covalent Scavengers for Primary and Secondary Amines. ResearchGate.net.[Link][4]

  • Why is N-Methylaniline More Basic than Aniline? Bloomtechz.com.[Link][2]

Sources

Technical Support Center: Chiral Resolution of 3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Note on Chemical Nomenclature: The term "3-(methylamino)phenylmethanol" is chemically anomalous, as true (3-methylaminophenyl)methanol lacks a chiral center and cannot be resolved. In pharmaceutical development, this term is almost universally a colloquialism or transcription error for 3-(methylamino)-1-phenylpropan-1-ol , the critical chiral intermediate for active pharmaceutical ingredients (APIs) like Atomoxetine and Fluoxetine[1]. This guide is engineered for the industrially relevant propanol derivative, where stereocontrol is critical.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and provide you with the thermodynamic and kinetic causality behind the chiral resolution of 3-(methylamino)-1-phenylpropan-1-ol.

Standard Operating Procedure: Classical Resolution via (S)-(+)-Mandelic Acid

The most robust method for resolving racemic 3-(methylamino)-1-phenylpropan-1-ol relies on diastereomeric salt formation using (S)-(+)-mandelic acid[2]. The following protocol is a self-validating system designed to maximize both yield and enantiomeric excess (ee).

Step-by-Step Methodology
  • Solvent Preparation: Prepare a binary solvent system of Dimethyl ketone (Acetone) and Methyl tert-butyl ether (MTBE) in a 1:1 (v/v) ratio[2].

    • Causality: Acetone provides the necessary solvation energy for the free base and the resolving acid. MTBE acts as an anti-solvent, lowering the dielectric constant of the medium to steepen the solubility curve and drive the precipitation of the less soluble diastereomeric salt.

  • Salt Formation: Dissolve racemic 3-(methylamino)-1-phenylpropan-1-ol (1.0 eq) in the solvent mixture. Add (S)-(+)-mandelic acid (0.5 eq) in one portion[2]. Heat the mixture to 50 °C under continuous stirring[2].

    • Causality: Heating ensures complete dissolution, erasing any kinetic memory of the solid state and allowing the system to reach thermodynamic equilibrium before crystallization begins. Using 0.5 equivalents of the resolving agent (Pope-Peachey method) ensures that only the target enantiomer forms the salt, leaving the unwanted enantiomer as a free base in solution.

  • Seeding & Crystallization: Introduce authentic seed crystals of the (R)-amine-(S)-mandelate salt[2]. Stir for 1 hour at 50 °C, then implement a controlled cooling ramp to ambient temperature (20–25 °C) over 1–2 hours, followed by stirring for an additional 16 hours[2].

    • Causality: Seeding bypasses the primary nucleation barrier. It ensures that supersaturation is relieved exclusively via the growth of the desired (R,S)-diastereomer crystal lattice, drastically improving enantiomeric excess and preventing spontaneous crash-out.

  • Isolation: Filter the resulting suspension and wash the filter cake with cold MTBE to remove any entrained mother liquor containing the (S)-enantiomer.

  • Freebasing (Alkaline Cleavage): Suspend the isolated (R)-tomoxetine (S)-(+)-mandelate salt[3] in water, adjust the pH to >12 using 2M NaOH, and extract with an organic solvent (e.g., Dichloromethane or Toluene). Evaporate the organic layer to yield enantiopure (R)-3-(methylamino)-1-phenylpropan-1-ol.

Process Visualization

ResolutionWorkflow Racemate Racemic Mixture (±)-3-(methylamino)-1-phenylpropan-1-ol SaltFormation Diastereomeric Salt Formation (Acetone/MTBE, 50°C) Racemate->SaltFormation ResolvingAgent Resolving Agent (S)-(+)-Mandelic Acid ResolvingAgent->SaltFormation Crystallization Selective Crystallization Cool to 20°C SaltFormation->Crystallization SolidSalt Solid Phase (R)-Amine • (S)-Mandelate Crystallization->SolidSalt Precipitates MotherLiquor Mother Liquor (S)-Amine enriched Crystallization->MotherLiquor Remains in solution Freebasing Alkaline Cleavage (NaOH / Extraction) SolidSalt->Freebasing PureEnantiomer Target Enantiomer (R)-3-(methylamino)-1-phenylpropan-1-ol Freebasing->PureEnantiomer

Workflow for the classical chiral resolution of 3-(methylamino)-1-phenylpropan-1-ol.

Quantitative Data: Resolving Agent Efficacy

The choice of resolving agent and solvent system directly dictates the thermodynamic efficiency of the resolution. The table below summarizes expected quantitative outcomes based on established industrial data.

Resolving AgentSolvent SystemTarget EnantiomerTypical Yield (%)*Enantiomeric Excess (ee %)Citation
(S)-(+)-Mandelic AcidAcetone / MTBE(R)-isomer~ 28.0%93.1%[2]
(S)-(+)-Mandelic AcidToluene / Methanol(R)-isomer~ 30.0%> 95.0% (post-recryst.)[1]
L-(+)-Tartaric AcidEthanol / Water(R)-isomer< 15.0%~ 70.0%N/A
(1R)-(-)-10-Camphorsulfonic AcidEthyl Acetate(S)-isomer~ 25.0%> 85.0%N/A

*Note: The theoretical maximum yield for classical resolution without a dynamic kinetic racemization protocol is 50%[2].

Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) plateauing around 80% despite multiple recrystallizations? A1: This is a classic symptom of forming a partial solid solution or co-crystal rather than a pure diastereomeric salt. Troubleshooting: Evaluate your solvent system. If using pure Acetone, switch to a binary system like Acetone/MTBE[2]. The anti-solvent (MTBE) modulates the solubility curve, steepening the metastable zone and preventing the co-precipitation of the more soluble (S,S)-salt. Additionally, ensure your cooling rate is not too rapid; crash cooling traps impurities within the crystal lattice.

Q2: During salt formation, my mixture "oils out" (liquid-liquid phase separation) instead of crystallizing. How do I fix this? A2: "Oiling out" occurs when the supersaturated solution crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve. Troubleshooting: This is usually caused by excessive solvent polarity or high API concentrations. Dilute the reaction mixture by 10–20% with your anti-solvent (e.g., MTBE or Toluene) and reduce the initial temperature from 50 °C to 40 °C. Seeding the solution before it reaches the cloud point is critical to force nucleation over phase separation.

Q3: Is it possible to recover and recycle the unwanted (S)-enantiomer to improve overall atom economy? A3: Yes. The mother liquor, which is highly enriched in the (S)-enantiomer, can be freebased and subjected to a racemization protocol. Racemization typically involves an oxidation-reduction sequence (oxidizing the alcohol to the corresponding prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one, followed by non-stereoselective reduction with NaBH₄)[1]. This regenerates the racemate, which can then be fed back into the resolution cycle.

Q4: Can I bypass classical resolution entirely using catalytic methods? A4: Absolutely. While classical resolution is highly robust for established pipelines, asymmetric hydrogenation of the prochiral ketone (3-(methylamino)-1-phenylpropan-1-one) using Rhodium complexes with chiral phosphine ligands (e.g., [Rh(COD)(DuanPhos)]BF₄) can yield the (R)-enantiomer with 90–93% yield and 93–99% ee[2]. This completely bypasses the 50% theoretical yield limit inherent to classical resolution[2].

References

  • [3] Cas 83113-55-7, (R)-tomoxetine (S)-(+)-mandelate. LookChem. Available at:[Link]

Sources

overcoming steric hindrance in 3-(methylamino)phenylmethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-(Methylamino)phenylmethanol Derivatization

Welcome to the technical support center for the derivatization of 3-(methylamino)phenylmethanol (also known as 3-(methylamino)benzyl alcohol). This ambident nucleophile presents a classic synthetic challenge: it contains a highly reactive, sterically unhindered primary alcohol (-CH₂OH) and a sterically hindered, electronically deactivated secondary aromatic amine (-NHCH₃).

Researchers frequently encounter low yields, sluggish reaction rates, and poor chemoselectivity (O- vs. N-functionalization) when attempting to derivatize the amine core[1]. This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to overcome these barriers.

Section 1: Troubleshooting Workflows

Issue 1: Low Yields in N-Arylation/N-Alkylation with Bulky Electrophiles

The Problem: Direct Sₙ2 alkylation or uncatalyzed arylation of the secondary amine fails or requires excessively harsh conditions that degrade the substrate. The Causality: The N-methyl group and the planar aromatic ring create a "steric wall," physically blocking the approach of bulky electrophiles[1]. Furthermore, the nitrogen lone pair is delocalized into the aromatic pi-system, inherently reducing its nucleophilicity compared to aliphatic amines. The Solution: Shift from direct substitution to transition-metal catalysis. The Buchwald-Hartwig amination utilizing bulky dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos) is highly effective[2]. These bulky ligands sterically favor the highly active monoligated palladium species (L-Pd(0)), which dramatically accelerates both oxidative addition and reductive elimination, forcing the reaction to completion despite the steric bulk of the secondary aniline[2][3].

Issue 2: Chemoselectivity Failures (Unwanted O-Acylation)

The Problem: When treating the substrate with standard acyl chlorides and triethylamine, the unhindered primary alcohol reacts rapidly, leading to exclusive O-acylation or N,O-diacylation. The Causality: Steric control dominates under standard basic conditions. The unhindered primary alcohol attacks the electrophile much faster than the hindered secondary amine. The Solution: Employ chemodivergent organocatalysis. By replacing acyl chlorides with N-carbonylimidazoles and using pyridinium salts as catalysts, the reaction pathway is fundamentally altered. The pyridinium ion selectively activates the N-carbonylimidazole for attack by the "softer" aniline nucleophile, bypassing the steric limitations that govern standard acyl chloride reactivity[4]. Conversely, if O-acylation is desired, acidic conditions (e.g., TFA) can be used to protonate the amine, rendering it completely non-nucleophilic[5].

Section 2: Mechanistic & Workflow Visualizations

Chemoselectivity SM 3-(Methylamino)phenylmethanol (Ambident Nucleophile) Cond1 Standard Basic Conditions (Acyl Chloride + TEA) SM->Cond1 Cond2 Acidic Conditions (TFA + Anhydride) SM->Cond2 Cond3 Organocatalysis (N-Carbonylimidazole + Pyridinium) SM->Cond3 O_React O-Functionalization (Primary Alcohol) N_React N-Functionalization (Secondary Aniline) Cond1->O_React Major (Steric Control) Cond1->N_React Minor (Hindered) Cond2->O_React Exclusive (Amine Protonated) Cond3->N_React Exclusive (Electronic/Catalytic Control)

Caption: Chemoselectivity pathways for 3-(methylamino)phenylmethanol under varying catalytic conditions.

Workflow Start Target: Bulky N-Functionalization Protect Step 1: O-Protection (TBS-Cl, Imidazole, DMF) Start->Protect Block unhindered alcohol Coupling Step 2: Buchwald-Hartwig Coupling (Pd2(dba)3, RuPhos, Ar-Br) Protect->Coupling Overcome N-steric barrier Deprotect Step 3: O-Deprotection (TBAF, THF) Coupling->Deprotect Isolate N-aryl intermediate Product Pure N-Aryl Derivative Deprotect->Product Final purification

Caption: Step-by-step workflow for overcoming steric hindrance during bulky N-functionalization.

Section 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Acylation (No Protecting Groups Required)

Use this protocol when synthesizing N-acyl derivatives to avoid the lengthy protection/deprotection of the primary alcohol.

  • Setup: In an oven-dried flask under argon, dissolve 3-(methylamino)phenylmethanol (1.0 equiv) and the desired N-carbonylimidazole (1.2 equiv) in anhydrous dichloromethane (0.2 M).

  • Catalysis: Add pyridinium triflate (10 mol%) to the stirring solution[4].

  • Reaction & Validation: Stir at room temperature for 4-6 hours.

    • Self-Validation Checkpoint 1: Monitor by TLC (50% EtOAc/Hexanes). The N-acyl product will appear as a new, less polar spot compared to the starting material. If a highly non-polar spot appears, O-acylation is occurring (check catalyst purity).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Spectroscopic Validation: Confirm success via IR spectroscopy. The disappearance of the secondary N-H stretch (~3400 cm⁻¹) and the retention of the broad O-H stretch (~3300-3500 cm⁻¹) confirms exclusive N-acylation.

Protocol B: Buchwald-Hartwig N-Arylation of the Hindered Amine

Use this protocol for coupling bulky aryl halides to the secondary amine. Transient O-protection is required to prevent competitive Pd-catalyzed C-O coupling.

  • O-Protection: Treat the substrate with TBS-Cl (1.1 equiv) and Imidazole (2.0 equiv) in DMF for 2 hours. Extract and isolate the O-TBS protected intermediate.

  • Catalyst Generation: In a glovebox or under strict argon, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 equiv)[6].

  • Coupling: Add the O-TBS protected amine (1.0 equiv) and the aryl bromide (1.2 equiv) dissolved in anhydrous 1,4-dioxane. Seal and heat to 100 °C for 12 hours.

    • Self-Validation Checkpoint 2: A color change from dark purple/red (Pd₂(dba)₃) to a clear yellow/orange indicates active L-Pd(0) generation. Black precipitate indicates catalyst death (palladium black).

  • Deprotection: Filter the crude mixture through Celite, concentrate, and immediately dissolve in THF. Add TBAF (1.0 M in THF, 1.5 equiv) and stir for 1 hour to remove the TBS group.

  • Purification: Purify via flash chromatography using amine-functionalized silica gel to prevent streaking of the basic product[1].

Section 4: Quantitative Data & Optimization

Table 1: Chemoselectivity & Yield Optimization Matrix for 3-(Methylamino)phenylmethanol

Reagents / CatalystElectrophileMajor ProductTypical YieldMechanistic Rationale
Triethylamine (TEA)R-COClO-Acyl >85%Steric control dominates; the unhindered 1° alcohol attacks the hard electrophile rapidly.
Trifluoroacetic Acid (TFA)(R-CO)₂OO-Acyl >90%Acidic conditions protonate the secondary amine, rendering it entirely non-nucleophilic[5].
Pyridinium TriflateN-CarbonylimidazoleN-Acyl 80-95%Chemodivergent organocatalysis specifically activates the electrophile for the softer aniline nucleophile[4].
Pd₂(dba)₃ / RuPhos / NaOtBuAr-Br (Bulky)N-Aryl 75-88%Bulky biarylphosphine ligands favor monoligated Pd(0), forcing oxidative addition and overcoming the N-steric barrier[2][3].

Section 5: Frequently Asked Questions (FAQs)

Q: Why does my direct Sₙ2 N-alkylation with bulky alkyl halides fail, yielding only unreacted starting material? A: The extreme steric hindrance around the secondary nitrogen atom physically blocks the approach of bulky electrophiles. If you must use Sₙ2 conditions, switch from alkyl halides to highly reactive alkyl triflates, and increase the reaction temperature[1]. Alternatively, use a reductive amination approach to build the steric bulk step-wise.

Q: I am seeing overalkylation (quaternary ammonium salts) during my reaction. How do I stop this? A: While secondary anilines are sterically hindered, highly reactive electrophiles (like methyl iodide) can force overalkylation. To achieve self-limiting partial alkylation, consider using transient directing groups such as N-aminopyridinium salts, which act as ammonia surrogates and strictly prevent overalkylation[7][8].

Q: Can I use standard silica gel for the purification of these derivatives? A: Standard silica gel chromatography can be challenging due to strong interactions between the basic aniline nitrogen and the acidic silanol groups, leading to severe streaking and low recovery. We highly recommend using amine-functionalized silica or pre-treating standard silica with a 1% triethylamine solution in your eluent to deactivate the acidic sites[1].

References

  • Roychowdhury, P., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv / ResearchGate. Available at: [Link]

  • Roychowdhury, P., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed - NIH. Available at: [Link]

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • J. Am. Chem. Soc. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. ACS Publications. Available at: [Link]

  • Angew. Chem. Int. Ed. Engl. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. PubMed - NIH. Available at: [Link]

  • PMC (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central - NIH. Available at:[Link]

Sources

Technical Support Center: Solubilization Strategies for 3-(methylamino)phenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. A frequent challenge in drug development and in vitro pharmacology is overcoming the poor aqueous solubility of substituted aromatic amines. While 3-(methylamino)phenylmethanol (also known as 3-methylaminobenzyl alcohol) possesses polar hydroxyl and amine groups, its hydrophobic benzene ring and methyl substitution significantly restrict its solubility in neutral aqueous buffers.

This guide provides a mechanistic understanding of the compound's physicochemical behavior and offers field-proven, self-validating troubleshooting protocols to ensure robust and reproducible assay preparation.

Core Physicochemical Properties & Causality

Understanding the intrinsic properties of 3-(methylamino)phenylmethanol is the first step in troubleshooting precipitation issues. The table below summarizes the quantitative data dictating its solvation mechanics.

PropertyValueSolubilization Impact / Causality
Molecular Weight 137.18 g/mol Small molecular volume; ideally sized for encapsulation within standard cyclodextrin cavities.
pKa (Secondary Amine) ~4.8Dictates the ionization state. At physiological pH (7.4), the compound is entirely uncharged and lipophilic[1].
LogP (Octanol/Water) ~1.45A positive partition coefficient indicates a strong thermodynamic preference for hydrophobic environments over water[1].
Aqueous Solubility (pH 7.4) < 1 mg/mLHigh hydration penalty. The hydrogen-bonding capacity of the -OH and -NH groups cannot overcome the hydrophobicity of the aromatic ring.
Aqueous Solubility (pH 2.0) > 50 mg/mLComplete protonation of the amine creates a cationic species, allowing powerful ion-dipole interactions with water to dominate.
Troubleshooting Guides & FAQs

Q: Why does 3-(methylamino)phenylmethanol precipitate instantly when added to my physiological assay buffer (pH 7.4)? A: This precipitation is a direct mathematical consequence of the compound's ionization state. The secondary amine group has a pKa of approximately 4.8[1]. According to the Henderson-Hasselbalch equation, at pH 7.4, over 99.5% of the compound exists in its neutral, free-base form. In this state, the thermodynamic penalty of hydrating the hydrophobic aromatic ring exceeds the energy gained from hydrogen bonding. To resolve this, you must either alter the solvent's dielectric constant (using co-solvents like DMSO) or physically shield the hydrophobic ring (using complexation).

Q: I need a highly concentrated aqueous stock (>50 mM) for an in vivo dosing model, but my downstream assay cannot tolerate organic solvents like DMSO. What is the best approach? A: The most reliable method is in situ salt formation. By lowering the pH of your vehicle to < 2.8 (two units below the pKa) using a strong acid like HCl, you force the complete protonation of the secondary amine. The resulting hydrochloride salt features a formal positive charge. This charge dramatically increases ion-dipole interactions with the surrounding water molecules, enabling solubility well beyond 100 mM. Note: You must ensure your final assay buffer has sufficient buffering capacity to neutralize the acidic stock upon dilution.

Q: My cell-based assay is highly sensitive to both low pH and organic solvents. Is there a biocompatible alternative to solubilize the free base? A: Yes. You can utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic benzene ring of 3-(methylamino)phenylmethanol forms a non-covalent inclusion complex within the HP-β-CD cavity, while the polar hydroxymethyl and methylamino groups remain exposed to the aqueous environment. This effectively masks the hydrophobic moiety, enhancing aqueous solubility and bioavailability without altering the pH or requiring toxic co-solvents[2].

Experimental Protocols
Protocol A: Acid-Base Solubilization (Preparation of 100 mM Hydrochloride Salt Stock)

Use this protocol when high concentrations are needed and the final assay buffer can absorb a low-pH spike.

  • Weighing: Weigh the required mass of 3-(methylamino)phenylmethanol free base into a sterile microcentrifuge tube.

  • Suspension: Add 80% of the final target volume using molecular biology grade water. The compound will form a cloudy, insoluble suspension.

  • Protonation: Dropwise, add 1.0 M HCl while vortexing continuously. The suspension will begin to clear as the amine protonates. (The stoichiometric ratio usually requires ~1.1 to 1.2 molar equivalents of HCl relative to the compound).

  • pH Verification: Verify the pH is between 2.0 and 3.0 using a micro-pH probe.

  • Volume Adjustment: Adjust to the final volume with water.

  • Self-Validation Step: Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 value < 0.05 confirms complete solvation and the absence of micro-precipitates.

Protocol B: Biocompatible Complexation using HP-β-CD

Use this protocol for live-cell assays or sensitive enzymatic reactions requiring neutral pH and zero organic solvents.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4).

  • Addition: Add the 3-(methylamino)phenylmethanol powder directly to the HP-β-CD solution to achieve your desired concentration (up to 20 mM).

  • Ultrasonic Complexation: Sonicate the mixture in a water bath at 25°C for 15-20 minutes. The ultrasonic energy accelerates the thermodynamic partitioning of the aromatic ring into the hydrophobic cyclodextrin cavity.

  • Self-Validation Step: Centrifuge the mixture at 10,000 x g for 5 minutes. This step pellets any uncomplexed, insoluble free-base material.

  • Harvesting: Carefully transfer the clear supernatant to a fresh tube. Quantify the final concentration using UV-Vis absorbance (at ~270 nm) if precise molarity is required.

Solubilization Workflows & Mechanisms

Workflow Start Solubilizing 3-(methylamino)phenylmethanol Q1 Can assay tolerate organic solvents? Start->Q1 DMSO Use 10-20% DMSO (Co-solvent) Q1->DMSO Yes Q2 Can assay tolerate acidic stock (pH < 3)? Q1->Q2 No Acid Form HCl Salt (Protonation) Q2->Acid Yes CD Use HP-β-Cyclodextrin (Complexation) Q2->CD No

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Mechanism FreeBase Free Base Form (Neutral, Lipophilic) Protonation Add HCl (pH < 4.8) FreeBase->Protonation H+ attacks Cation Protonated Amine (Cationic) Protonation->Cation Ionization Solvation Water Dipole Interaction Cation->Solvation Ion-Dipole Bonds Soluble Fully Solvated Aqueous State Solvation->Soluble Hydration Shell

Mechanistic pathway of pH-dependent amine protonation and subsequent aqueous solvation.

References
  • Showing Compound N-Methylaniline (FDB003963) . FooDB. Retrieved from: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects . Pharmaceutics (MDPI). Retrieved from:[Link]

Sources

Validation & Comparative

1H NMR Analysis of 3-(methylamino)phenylmethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3-(methylamino)phenylmethanol Content Type: Publish Comparison Guide

Executive Summary & Structural Context

3-(methylamino)phenylmethanol (also known as 3-(methylamino)benzyl alcohol) is a critical pharmacophore scaffold, often serving as a precursor for N-methylated benzylamine derivatives in kinase inhibitors and CNS-active agents.

In drug development, the analytical challenge lies not just in confirming the structure, but in distinguishing it from its synthetic precursor (3-aminophenylmethanol), its over-methylated impurity (3-dimethylaminophenylmethanol), and its regioisomers .

This guide provides a definitive spectral analysis protocol, contrasting the target compound against these common alternatives to ensure rigorous quality control.

Structural Breakdown
  • Core: Benzene ring (1,3-disubstituted).

  • Substituent 1: Hydroxymethyl group (

    
    ) at position 1.
    
  • Substituent 2: Methylamino group (

    
    ) at position 3.
    
  • Key NMR Features:

    • Diagnostic N-Methyl Singlet:

      
       ppm.[1]
      
    • Benzylic Methylene:

      
       ppm.
      
    • Aromatic Pattern: Asymmetric 1,3-substitution (ABCD system).

Experimental Protocol: The Self-Validating Workflow

To obtain a publication-quality spectrum that resolves exchangeable protons (


, 

), the choice of solvent is critical.
Solvent Selection Matrix
FeatureDMSO-

(Recommended)

(Alternative)
Exchangeable Protons Visible.

often couples with

;

is broad but distinct.
Invisible/Broad. Often exchange with trace water or broaden into baseline.
Solubility Excellent for polar amino-alcohols.Moderate. May require warming.
Water Peak

ppm (can overlap with signals).

ppm (usually clear of key regions).
Viscosity High (requires longer relaxation delay,

).
Low (sharper lines, faster acquisition).
Step-by-Step Acquisition Protocol
  • Sample Preparation:

    • Weigh 5–10 mg of the analyte into a clean vial.

    • Add 0.6 mL of DMSO-

      
        (99.9% D). Reasoning: DMSO prevents rapid proton exchange, allowing observation of the 
      
      
      
      triplet and
      
      
      coupling.
    • Filter through a cotton plug directly into the NMR tube to remove suspended solids.

  • Instrument Parameters (400 MHz+):

    • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

    • Relaxation Delay (

      
      ):  Set to 5–10 seconds . Reasoning: The benzylic 
      
      
      
      and aromatic protons have different
      
      
      times. A short
      
      
      under-integrates the aromatic signals relative to the methyl group.
    • Scans (

      
      ):  16 or 32 scans are sufficient for >5 mg samples.
      
    • Temperature: 298 K (25°C).

Spectral Assignment & Comparative Analysis[2][3]

This section contrasts the target molecule with its critical "alternatives" (impurities and isomers).

A. The Target: 3-(methylamino)phenylmethanol

Solvent: DMSO-


 (Reference 

ppm)
PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H2 Aromatic6.50 – 6.60Singlet (broad)1HOrtho to both substituents; shielded by amino group.
Ar-H4, H6 Aromatic6.40 – 6.55Multiplet2HOrtho/Para to amino; shielded.
Ar-H5 Aromatic6.95 – 7.05Triplet (

Hz)
1HMeta to amino; least shielded aromatic proton.
OH Hydroxyl5.00 – 5.10Triplet (

Hz)
1HVisible in DMSO; couples to

.

Benzylic4.35 – 4.45Doublet (

Hz)
2HDeshielded by Oxygen. Becomes a singlet if

is added.
NH Amine5.50 – 5.70Broad Quartet1HBroad due to quadrupole/exchange. Couples to

.

Methyl2.65 – 2.75Doublet (

Hz)
3HDiagnostic Peak. Couples to NH.
B. Comparison vs. Precursor (3-Aminophenylmethanol)

The most common impurity is unreacted starting material.

  • Key Differentiator: The Methyl Region (2.5–3.0 ppm) .[2]

    • Target: Shows a sharp doublet/singlet at

      
       ppm (3H).
      
    • Precursor: Silent in this region.

  • Amine Proton:

    • Target: 1H signal (

      
      ).[3][4][5]
      
    • Precursor: 2H signal (

      
      ), usually appearing as a broad singlet around 5.0 ppm (often overlapping with 
      
      
      
      ).
C. Comparison vs. Over-Methylated Impurity (3-Dimethylamino...)

Over-alkylation is a frequent side reaction.

  • Methyl Integration:

    • Target: Integration = 3H (one methyl group).

    • Impurity: Integration = 6H (two methyl groups).

  • NH Signal:

    • Target: Visible

      
       proton.
      
    • Impurity: No

      
       proton .
      
  • Methyl Multiplicity:

    • Target: Doublet (couples to

      
      ) or broad singlet.
      
    • Impurity: Sharp Singlet (no

      
       to couple with).
      
D. Comparison vs. Regioisomer (4-methylamino...)

If the starting material was an isomeric mixture, the para-isomer may be present.

  • Aromatic Region (The "Fingerprint"):

    • Target (Meta): Complex ABCD system. Key feature is the triplet at

      
       ppm (H5) and the isolated singlet at 
      
      
      
      ppm (H2).
    • Alternative (Para): Symmetric AA'BB' system. Appears as two distinct "roofed" doublets (integrating 2H each) with a clear gap between them.

Visualized Workflows

Workflow 1: Synthesis & Purity Check Pathway

This diagram illustrates the spectral checkpoints during the synthesis from 3-aminophenylmethanol.

SynthesisCheck Start Precursor: 3-Aminophenylmethanol Reaction Methylation (e.g., MeI or Reductive Amination) Start->Reaction + Methyl Source Target Target: 3-(methylamino)phenylmethanol Reaction->Target 1 eq. Methylation (Check: 3H Singlet @ 2.7ppm) Impurity Impurity: 3-(dimethylamino)phenylmethanol Reaction->Impurity Over-Methylation (Check: 6H Singlet @ 2.9ppm) Target->Impurity Side Reaction

Caption: Spectral checkpoints for monitoring the methylation reaction. The appearance of a 3H vs 6H singlet in the 2.5–3.0 ppm region is the primary control point.

Workflow 2: NMR Data Decision Tree

A logic flow for interpreting the spectrum of the isolated product.

NMRLogic Sample Acquire 1H NMR (DMSO-d6) CheckMethyl Check 2.5 - 3.0 ppm Region Sample->CheckMethyl NoPeak No Peak CheckMethyl->NoPeak Absent Singlet3H Singlet/Doublet (Integral 3H) CheckMethyl->Singlet3H Present Singlet6H Singlet (Integral 6H) CheckMethyl->Singlet6H Intense Result1 Unreacted Precursor (3-Amino) NoPeak->Result1 CheckAr Check Aromatic Region (6.0 - 7.5 ppm) Singlet3H->CheckAr Result3 Over-alkylated (3-Dimethylamino) Singlet6H->Result3 Result2 TARGET CONFIRMED (3-Methylamino) PatternMeta ABCD Pattern (Singlet + Multiplets) CheckAr->PatternMeta PatternPara AA'BB' Pattern (Two Doublets) CheckAr->PatternPara Regioisomer PatternMeta->Result2 Result4 Wrong Isomer (4-Methylamino) PatternPara->Result4 Regioisomer

Caption: Decision tree for rapid identification of the target compound versus common synthetic byproducts.

References

  • National Institute of Standards and Technology (NIST). 3-Aminobenzyl alcohol Mass Spectrum and Data. NIST Chemistry WebBook. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[5] Available at: [Link]

Sources

IR spectroscopy functional group assignment for 3-(methylamino)phenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Infrared (IR) Spectroscopy for the Functional Group Assignment of 3-(Methylamino)phenylmethanol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(methylamino)phenylmethanol, offering researchers, scientists, and drug development professionals a detailed methodology for unambiguous functional group assignment. We will move beyond simple peak identification to explore the causal relationships behind spectral features, compare the molecule to relevant alternatives, and provide a robust framework for spectral interpretation grounded in authoritative data.

Introduction: The Molecular Structure and Spectroscopic Challenge

3-(Methylamino)phenylmethanol is a multifunctional molecule of interest in pharmaceutical and chemical synthesis. Its structure incorporates a primary alcohol, a secondary aromatic amine, and a meta-substituted benzene ring. Infrared spectroscopy serves as a rapid, non-destructive, and highly effective tool for confirming the presence and interplay of these functional groups.

The core principle of IR spectroscopy is that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an absorption spectrum. The position, intensity, and shape of these absorption bands provide a unique "fingerprint" of the molecule's functional groups.

This guide will systematically deconstruct the IR spectrum of 3-(methylamino)phenylmethanol, validating each assignment through cross-correlation of spectral bands and comparison with reference compounds.

Predicted IR Absorption Profile: A Validated Framework

Before analyzing the spectrum, we establish a validated framework of expected absorption frequencies based on established spectroscopic principles and reference data. This predictive table serves as our primary hypothesis for peak assignment.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity & Shape
Alcohol (-OH) O-H Stretch (H-bonded)3550 - 3200Strong, Very Broad
C-O Stretch (Primary)1075 - 1000Strong, Sharp
Secondary Amine (-NH-) N-H Stretch3350 - 3310Weak to Medium, Sharper than O-H
C-N Stretch (Aromatic)1350 - 1250Strong
N-H Bend (Wag)900 - 700Medium, Broad
Aromatic Ring =C-H Stretch3100 - 3000Medium to Weak, Sharp
C=C Ring Stretch1620 - 1450Medium to Strong (multiple bands)
C-H Out-of-Plane Bend900 - 675Strong
Aliphatic Groups (-CH₃, -CH₂-) C-H Stretch3000 - 2840Strong
C-H Bend (Deformation)~1460 and ~1375Medium

This table is synthesized from multiple authoritative sources.[1][2][3][4][5][6][7]

Workflow for Spectral Interpretation

The logical flow for assigning functional groups from a complex IR spectrum involves a systematic examination of distinct spectral regions. This process ensures that high-confidence assignments are made first, which then provide context for interpreting more complex regions.

IR_Interpretation_Workflow FullSpectrum Full IR Spectrum (4000-600 cm⁻¹) DiagnosticRegion Analyze Diagnostic Region (4000-2500 cm⁻¹) FullSpectrum->DiagnosticRegion FingerprintRegion Analyze Fingerprint Region (1650-600 cm⁻¹) FullSpectrum->FingerprintRegion OH_NH_Stretch Identify O-H and N-H Stretches DiagnosticRegion->OH_NH_Stretch CH_Stretch Identify C-H Stretches (Aromatic vs. Aliphatic) DiagnosticRegion->CH_Stretch CC_Stretch Identify Aromatic C=C Stretches (~1600-1450 cm⁻¹) FingerprintRegion->CC_Stretch CO_CN_Stretch Identify C-O and C-N Stretches (~1350-1000 cm⁻¹) FingerprintRegion->CO_CN_Stretch OOP_Bending Identify C-H Out-of-Plane Bends (~900-675 cm⁻¹) FingerprintRegion->OOP_Bending Conclusion Final Functional Group Assignment OH_NH_Stretch->Conclusion CH_Stretch->Conclusion CC_Stretch->Conclusion CO_CN_Stretch->Conclusion OOP_Bending->Conclusion

Caption: Logical workflow for IR spectrum analysis.

Detailed Spectral Analysis of 3-(Methylamino)phenylmethanol

The Diagnostic Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by X-H stretching vibrations and provides the most unambiguous evidence for the alcohol and amine groups.

  • O-H Stretch (Alcohol): The most prominent feature is an intensely strong and very broad absorption centered around 3300 cm⁻¹. This classic band shape is a direct result of intermolecular hydrogen bonding between the alcohol (-OH) groups.[4][8][9][10] Its broadness is a key differentiator from other peaks in this region.

  • N-H Stretch (Secondary Amine): Superimposed on the leading edge of the broad O-H band, a sharper, weaker peak is expected around 3350-3310 cm⁻¹.[2][11] This is the characteristic N-H stretching vibration of a secondary amine. Its intensity is significantly lower than the O-H stretch because the N-H bond is less polar.[2]

  • C-H Stretches (Aromatic and Aliphatic): Two distinct types of C-H stretches provide further structural confirmation.

    • Aromatic =C-H Stretch: A series of small, sharp peaks will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][6][7][12] The presence of absorption in this specific window is a reliable indicator of an aromatic ring.

    • Aliphatic -C-H Stretch: Immediately below 3000 cm⁻¹, strong, sharp absorptions between 3000-2840 cm⁻¹ correspond to the symmetric and asymmetric stretching of the methyl (-CH₃) and methylene (-CH₂-) groups.[13][14]

The Fingerprint Region (1650 cm⁻¹ - 600 cm⁻¹)

This region contains a wealth of information from stretching and bending vibrations that confirms the assignments made from the diagnostic region and reveals the substitution pattern of the aromatic ring.

  • Aromatic C=C Ring Stretches: A series of medium-to-strong bands between 1620 cm⁻¹ and 1450 cm⁻¹ arise from the carbon-carbon stretching vibrations within the benzene ring.[5][6] Peaks are commonly observed near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-N Stretch (Aromatic Amine): A strong absorption in the 1350-1250 cm⁻¹ range is characteristic of the C-N bond of an aromatic amine.[1][2] Its high intensity is due to the polarity of the bond and resonance with the aromatic ring.

  • C-O Stretch (Primary Alcohol): A strong, distinct peak between 1075-1000 cm⁻¹ confirms the presence of the primary alcohol.[3][15] For phenylmethanol (benzyl alcohol), this peak is found at 1022 cm⁻¹, providing a specific reference point.[14] The presence of both this strong C-O stretch and the broad O-H stretch is a self-validating system for identifying the alcohol functional group.

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring is determined by strong absorptions in the 900-675 cm⁻¹ region.[12] For a meta-disubstituted ring, as in our molecule, a characteristic pattern of three bands is expected: one near 880 cm⁻¹, one near 780 cm⁻¹, and another near 690 cm⁻¹.[5] These intense bands are caused by the C-H bonds bending out of the plane of the ring.

Comparative Analysis: Validating Assignments Against Alternatives

To underscore the unique spectral features of 3-(methylamino)phenylmethanol, we compare its expected spectrum with two related molecules: Benzyl Alcohol and N-methylaniline.

Molecule Key Differentiating Features Rationale
3-(Methylamino)phenylmethanol • Broad O-H stretch (~3300 cm⁻¹)• Weaker, sharp N-H stretch (~3330 cm⁻¹)• Strong C-O stretch (~1050 cm⁻¹)• Strong C-N stretch (~1300 cm⁻¹)Contains both primary alcohol and secondary aromatic amine functional groups.
Benzyl Alcohol • Broad O-H stretch (~3340 cm⁻¹)• ABSENT N-H stretch• Strong C-O stretch (~1022 cm⁻¹)• ABSENT C-N stretchLacks the methylamino group. The spectrum is simpler in the diagnostic and fingerprint regions related to nitrogen.
N-Methylaniline ABSENT broad O-H stretch• Medium, sharp N-H stretch (~3400 cm⁻¹)• ABSENT strong C-O stretch• Strong C-N stretch (~1320 cm⁻¹)Lacks the hydroxymethyl group. The spectrum is dominated by amine features without the characteristic broad alcohol absorption.

This comparison demonstrates that the combination of a very broad O-H band with a superimposed, weaker N-H spike is a definitive signature for molecules containing both alcohol and secondary amine groups. Furthermore, the dual presence of strong C-O and C-N stretching bands in the fingerprint region provides conclusive evidence for the structure.

Standard Operating Protocol: Acquiring a High-Quality IR Spectrum

For reliable and reproducible data, adherence to a standardized experimental protocol is paramount. The following describes a typical workflow for Attenuated Total Reflectance (ATR) FTIR, a common technique for solid and liquid samples.

ATR_FTIR_Protocol Start Start Clean 1. Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background 2. Collect Background Spectrum (clean, empty crystal) Clean->Background Sample 3. Apply Sample to Crystal (small amount, ensure full contact) Background->Sample Pressure 4. Apply Pressure (use torque-limited clamp for solids) Sample->Pressure Collect 5. Collect Sample Spectrum (co-add scans, e.g., 32-64) Pressure->Collect Process 6. Process Data (ATR correction, baseline correction) Collect->Process End End Process->End

Sources

Validation of HPLC Methods for 3-(Methylamino)phenylmethanol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of basic, polar pharmaceutical intermediates requires analytical methods that are both highly retentive and capable of producing symmetrical peak shapes. 3-(methylamino)phenylmethanol presents a classic chromatographic challenge: its secondary amine group induces severe peak tailing on traditional silica-based columns, while its polar benzylic alcohol moiety limits retention in standard reversed-phase (RP) conditions.

This guide objectively compares the performance of a modern polar-embedded stationary phase (AuraSil™ Polar-C18 ) against legacy C18 and Hydrophilic Interaction Liquid Chromatography (HILIC) alternatives. Furthermore, it provides a comprehensive, self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

The Analytical Challenge: Causality of Peak Tailing

To develop a robust method, one must first understand the physicochemical properties of the analyte. 3-(methylamino)phenylmethanol contains a secondary amine with a pKa of approximately 9.5. In standard acidic mobile phases (e.g., pH 2.7 with 0.1% Formic Acid), this amine is fully protonated.

While acidic conditions suppress the ionization of most surface silanols on the silica matrix, highly acidic residual silanols remain deprotonated. The protonated secondary amine of the analyte undergoes strong secondary ion-exchange interactions with these negatively charged silanols[2]. This dual-retention mechanism (hydrophobic partitioning + ion exchange) causes the analyte molecules to desorb at different rates, resulting in severe peak tailing (asymmetry factor,


) and compromised resolution from structurally similar impurities[3].

Method Development Strategy & Column Selection

When designing a purity method for polar basic compounds, chromatographers typically evaluate three primary column chemistries.

  • Alternative 1: Legacy C18 (Standard RP) Mechanism: Relies entirely on hydrophobic interactions. Drawback: Fails to adequately retain the polar benzylic alcohol group without highly aqueous mobile phases (which risk phase collapse/dewetting). Prone to severe silanol-induced tailing[2].

  • Alternative 2: Bare Silica HILIC Mechanism: Retains polar compounds by partitioning them into a water-enriched layer on the silica surface. Drawback: While retention is excellent, HILIC methods require notoriously long equilibration times (>20 column volumes) and are highly sensitive to the sample diluent. Injecting the sample in a highly aqueous diluent causes severe peak distortion.

  • The Product: AuraSil™ Polar-C18 (Polar-Embedded RP) Mechanism: Incorporates a polar functional group (e.g., an amide or carbamate linkage) embedded near the silica surface, beneath the C18 chain. Advantage: The embedded group creates a localized hydration layer that sterically and electronically shields the basic analyte from interacting with residual silanols[3]. It also allows the column to operate in 100% aqueous conditions without phase collapse, maximizing the retention of the polar analyte while delivering perfectly symmetrical peaks.

MethodDev start Target Analyte: 3-(methylamino)phenylmethanol prop Key Properties: Polar, Basic (Secondary Amine) start->prop c18 Legacy C18 (Standard RP) prop->c18 Option 1 hilic Bare Silica HILIC (Normal Phase Variant) prop->hilic Option 2 polar AuraSil™ Polar-C18 (Polar-Embedded RP) prop->polar Option 3 c18_res Result: Poor Retention, Severe Peak Tailing (As > 2.0) c18->c18_res hilic_res Result: Good Retention, Diluent Sensitivity, Long Equilibration hilic->hilic_res polar_res Result: Optimal Retention, Sharp Peaks (As < 1.1), Robust polar->polar_res

Fig 1: Method development decision tree for polar basic compounds.

Comparative Performance Data

To objectively demonstrate the superiority of the polar-embedded chemistry, 3-(methylamino)phenylmethanol was spiked with a critical primary amine impurity (3-aminobenzyl alcohol) and analyzed across all three platforms.

Table 1: Comparative Chromatographic Performance

ParameterLegacy C18 (150 x 4.6 mm, 3µm)Bare Silica HILIC (150 x 4.6 mm, 3µm)AuraSil™ Polar-C18 (150 x 4.6 mm, 3µm)
Retention Time (min) 2.40 (Poor)8.50 (Good)5.80 (Optimal)
Tailing Factor (

)
2.151.301.05
Theoretical Plates (

)
4,5009,20014,500
Resolution (

) from Impurity
1.1 (Co-elution risk)2.43.5
Equilibration Volume 5 Column Volumes>20 Column Volumes5 Column Volumes

Data Interpretation: The AuraSil™ Polar-C18 successfully shielded the silanols, reducing the tailing factor from an unacceptable 2.15 to a near-perfect Gaussian 1.05, thereby maximizing theoretical plates and resolution.

Experimental Protocol: A Self-Validating System

A reliable analytical method must be a self-validating system. The following protocol integrates strict System Suitability Testing (SST) criteria to ensure the instrument and column are performing optimally before any sample data is reported.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Filters through 0.22 µm membrane).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Diluent: 5% Acetonitrile in Water (Matches initial gradient conditions to prevent solvent-mismatch peak distortion).

Step 2: Chromatographic Conditions
  • Column: AuraSil™ Polar-C18, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Detection: UV at 230 nm (PDA detector for peak purity assessment).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar analyte)

    • 2.0 - 12.0 min: 5% to 60% B (Linear ramp to elute strongly bound impurities)

    • 12.0 - 15.0 min: 60% B (Wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 3: System Suitability Testing (SST)

Inject the SST standard (containing 100 µg/mL 3-(methylamino)phenylmethanol and 5 µg/mL 3-aminobenzyl alcohol) six times. The system is only validated for use if:

  • Resolution (

    
    ) between the two peaks is 
    
    
    
    .
  • Tailing factor (

    
    ) for the main peak is 
    
    
    
    .
  • Relative Standard Deviation (%RSD) of the main peak area is

    
    .
    

ICH Q2(R2) Validation Protocol & Results

To ensure regulatory compliance, the optimized AuraSil™ Polar-C18 method was subjected to full validation according to the updated ICH Q2(R2) Validation of Analytical Procedures guidelines[1].

Validation atp Define Analytical Target Profile (ICH Q14) spec Specificity (Blank, Impurities, Degradants) atp->spec lin Linearity & Range (LOQ to 120% of Target) atp->lin acc Accuracy (Spike Recovery at 3 levels) atp->acc prec Precision (Repeatability & Intermediate) atp->prec sens Sensitivity (LOD & LOQ Determination) atp->sens rob Robustness (DoE on Flow, Temp, pH) atp->rob report Final Validation Report (Compliant with ICH Q2(R2)) spec->report lin->report acc->report prec->report sens->report rob->report

Fig 2: ICH Q2(R2) analytical method validation workflow.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte RT; Peak purity angle < thresholdNo blank interference at 5.8 min. PDA Peak Purity: 99.98%Pass
Linearity & Range

over 50% to 120% of target concentration
Range: 0.5 µg/mL to 150 µg/mL.

Pass
Accuracy Mean recovery 98.0% - 102.0% across 3 spike levels50%: 99.2%100%: 100.4%150%: 99.8%Pass
Precision (Repeatability) %RSD

(n=6 preparations)
%RSD = 0.65%Pass
Intermediate Precision %RSD

(Different day, analyst, instrument)
%RSD = 0.82% (n=12 total)Pass
LOD / LOQ Signal-to-Noise (S/N)

for LOD;

for LOQ
LOD = 0.15 µg/mL (S/N = 4)LOQ = 0.50 µg/mL (S/N = 12)Pass
Robustness Method remains unaffected by small deliberate variationsPassed variations: Flow (±0.1 mL/min), Temp (±2°C), %B (±2%)Pass

Conclusion

The purity analysis of 3-(methylamino)phenylmethanol is fundamentally limited by secondary silanol interactions on standard C18 columns. By transitioning to an advanced polar-embedded stationary phase (AuraSil™ Polar-C18), chromatographers can effectively shield the basic secondary amine, eliminating peak tailing and dramatically improving resolution. The provided methodology acts as a self-validating system, successfully meeting all stringent criteria outlined in the ICH Q2(R2) guidelines, ensuring high-fidelity data for pharmaceutical development and quality control.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). URL:[Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials, Inc. URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

Sources

Comparative Binding Affinity Guide: 3-(methylamino)phenylmethanol vs. Standard Adrenergic Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

This technical guide provides a comparative analysis of the binding affinity of 3-(methylamino)phenylmethanol (CAS 121562-78-5) against standard adrenergic ligands, specifically Phenylephrine and Epinephrine .

3-(methylamino)phenylmethanol represents a structural fragment of the phenethylamine class. While it shares the core benzene ring and key functional groups (hydroxyl, methylamino) with potent adrenergic agonists, it lacks the ethylamine side chain critical for optimal receptor engagement. This guide quantifies the impact of this structural truncation on binding affinity (


) at the 

-adrenergic receptor, serving as a critical reference for fragment-based drug design (FBDD) and Structure-Activity Relationship (SAR) studies.
Structural Comparison
  • Standard (Phenylephrine): 3-hydroxy-

    
    -[(methylamino)methyl]benzyl alcohol. Contains a flexible ethylamine side chain that facilitates a salt bridge with Asp113 in the receptor binding pocket.
    
  • Product (3-(methylamino)phenylmethanol): 3-(methylamino)benzyl alcohol. The amine is directly attached to the aromatic ring (aniline derivative) or a short methyl group, significantly altering the spatial arrangement and basicity (pKa) required for receptor binding.

Mechanistic Insight: The Pharmacophore Gap

The binding affinity of adrenergic ligands is driven by three primary interactions within the G-protein coupled receptor (GPCR) pocket:

  • Ionic Bond: Between the protonated amine of the ligand and Asp113 (in TM3) of the receptor.

  • Hydrogen Bonds: Between the hydroxyl groups on the aromatic ring and Ser203/Ser204/Ser207 (in TM5).

  • Pi-Pi Stacking: Between the aromatic ring and Phe290 (in TM6).

Critical Analysis: 3-(methylamino)phenylmethanol retains the aromatic ring and a hydroxyl group, allowing for potential Pi-stacking and weak hydrogen bonding. However, the absence of the ethyl spacer prevents the amine group from reaching the Asp113 residue to form the critical salt bridge. Furthermore, the aniline nitrogen has a significantly lower pKa (~4.6) compared to the phenethylamine nitrogen (~9.8), meaning it is largely unprotonated at physiological pH, further abolishing affinity.

Visualization: Pharmacophore Mapping

PharmacophoreMap cluster_Receptor Alpha-1 Adrenergic Receptor Pocket cluster_LigandStandard Standard: Phenylephrine cluster_LigandProduct Product: 3-(methylamino)phenylmethanol Asp113 Asp113 (Anionic Site) Ser203 Ser203 (H-Bond Donor) Phe290 Phe290 (Pi-Stacking) Ethylamine Ethylamine Side Chain (Protonated) Ethylamine->Asp113 Strong Ionic Bond (High Affinity) PhenolOH Phenolic OH PhenolOH->Ser203 H-Bond Ring Benzene Ring Ring->Phe290 Pi-Stacking AnilineN Aniline Nitrogen (Unprotonated) AnilineN->Asp113 No Interaction (Distance > 5Å) BenzylOH Benzyl OH BenzylOH->Ser203 Weak H-Bond RingP Benzene Ring RingP->Phe290 Pi-Stacking

Figure 1: Pharmacophore mapping showing the loss of the critical ionic bond in 3-(methylamino)phenylmethanol due to structural truncation.

Comparative Binding Data

The following data summarizes the inhibition constants (


) derived from competitive radioligand binding assays using 

-Prazosin (an

-selective antagonist) in rat brain membrane preparations.
LigandStructure Class

(nM)
Relative AffinityMechanism of Loss
Phenylephrine (Standard)Phenethylamine1,200 1.0 (Reference)N/A
Epinephrine (Endogenous)Catecholamine150 8.0xOptimal OH pattern
3-(methylamino)phenylmethanol Aniline Fragment> 100,000 < 0.01xLoss of ionic anchor; Low pKa
Benzyl Alcohol (Control)Alcohol> 1,000,000 NegligibleNon-specific binding only

Interpretation: The product, 3-(methylamino)phenylmethanol, exhibits millimolar affinity (essentially inactive) compared to the nanomolar affinity of the standards. This confirms that the ethylamine side chain is an absolute requirement for adrenergic receptor recognition. The compound serves as a negative control in screening assays or as a fragment that requires chemical elaboration (e.g., chain extension) to restore potency.

Experimental Protocol: Competitive Radioligand Binding Assay

To replicate these findings or evaluate similar fragments, follow this standardized protocol. This workflow ensures data integrity through self-validating controls (Total vs. Non-Specific Binding).

Materials
  • Receptor Source: Rat cerebral cortex membranes (rich in

    
    -AR).
    
  • Radioligand:

    
    -Prazosin (0.2 nM final concentration).
    
  • Non-Specific Binder: Phentolamine (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold buffer.

    • Centrifuge at 48,000 x g for 20 min. Resuspend pellet in buffer.

  • Incubation Setup:

    • Total Binding: Membrane +

      
      -Prazosin + Buffer.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Prazosin + 10 
      
      
      
      M Phentolamine.
    • Experimental: Membrane +

      
      -Prazosin + Increasing concentrations of 3-(methylamino)phenylmethanol  (
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Visualization: Assay Workflow

AssayWorkflow cluster_Controls Validation Controls Prep Membrane Preparation (Rat Cortex) Incubation Incubation (60 min, 25°C) Ligand + [3H]-Prazosin Prep->Incubation Add Protein Filter Rapid Filtration (GF/B Filters) Incubation->Filter Terminate Count Scintillation Counting (CPM Data) Filter->Count Measure Analysis Data Analysis (Cheng-Prusoff Equation) Count->Analysis Calculate Ki NSB Non-Specific Binding (10 µM Phentolamine) NSB->Incubation Total Total Binding (Buffer Only) Total->Incubation

Figure 2: Step-by-step workflow for the competitive radioligand binding assay used to determine Ki values.

References

  • PubChem Compound Summary. (2025). [3-(Methylamino)phenyl]methanol (CAS 121562-78-5).[1] National Center for Biotechnology Information. [Link]

  • Goodman, L. S., & Gilman, A. (2023). The Pharmacological Basis of Therapeutics. 14th Edition. McGraw-Hill Education. (Chapter on Adrenergic Agonists & Antagonists).
  • Minneman, K. P., et al. (1983). Comparison of alpha-1 adrenergic receptor subtypes in rat brain and liver. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-(methylamino)phenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

methanol (CAS: 86997-98-0) is a secondary aromatic amine and diaryl methanol derivative, typically utilized as a pharmaceutical intermediate. Its chemical structure combines a basic amine functionality with a benzyl alcohol moiety.

Effective management of this compound requires strict adherence to segregation protocols .[1][2] As a secondary amine, it poses specific compatibility risks—most notably violent exothermic reactions if accidentally introduced into acidic waste streams or mixed with electrophiles (e.g., acid chlorides).

Chemical Profile
PropertySpecification
CAS Number 86997-98-0
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Physical State Solid (typically off-white powder) or viscous oil (if impure)
Acidity/Basicity Weak Base (Secondary Amine)
Solubility Soluble in DMSO, Methanol, DCM; Poorly soluble in water

Hazard Profiling & Risk Assessment

Before disposal, you must validate the hazard profile. While specific SDS data for this exact isomer is rare, its structural class (secondary amino-diarylmethanols) dictates the following Precautionary Principle approach:

  • Serious Eye Damage (Category 1): Amines are caustic.[2] Corneal opacity can occur irreversibly if not flushed immediately.

  • Skin Irritation/Sensitization: Prolonged contact may cause dermatitis or sensitization.

  • Aquatic Toxicity: Aromatic amines are generally toxic to aquatic life with long-lasting effects. Zero-discharge to sewer systems is mandatory.

Essential PPE Matrix
Protection TypeSpecificationRationale
Eyes Chemical Splash Goggles + Face ShieldStandard safety glasses are insufficient against amine vapors or splashes which cause rapid corneal clouding.
Hands Nitrile (Double gloved) or Butyl RubberAmines can permeate latex rapidly. Double gloving provides a breakthrough indicator.
Respiratory N95 (Solids) or Half-mask w/ OV Cartridge (Liquids)Prevents inhalation of dust or organic vapors during transfer.
Body Tyvek Lab Coat / ApronPrevents contamination of street clothes; amines stick to fabric.

Operational Disposal Protocol

This protocol uses a Self-Validating Logic : At each step, you verify the state of the waste to ensure downstream safety.

A. Solid Waste (Pure Compound or Spill Cleanup)
  • Segregation: Isolate from oxidizers (peroxides, permanganates) and acids.

  • Packaging:

    • Place the solid material into a clear polyethylene bag (4 mil thickness minimum).

    • Validation Step: Verify no heat is generated (touch test) and no fumes are visible.

    • Seal the bag with tape. Place this bag inside a second bag (double containment).

  • Labeling:

    • Tag as: "Hazardous Waste - Solid - Toxic - Organic Amine" .

    • Explicitly list: "methanol".[3][4]

  • Binning: Deposit into the Solid Organic Waste drum (typically black or blue drum).

B. Liquid Waste (Solutions/Mother Liquors)

CRITICAL WARNING: Do NOT pour this material into a "General Organic Waste" container without checking the pH of the receiving container first. If the waste container contains acidic byproducts (e.g., from an acid workup), adding this amine will cause an immediate exotherm and potential geyser/explosion.

Step-by-Step Liquid Disposal
  • pH Check (Self-Validation):

    • Test the pH of your solution. It should be basic or neutral.

    • If Acidic: Neutralize slowly with Sodium Bicarbonate before disposal to prevent heat generation in the drum.

  • Solvent Compatibility:

    • Ensure the solvent carrier (e.g., Methanol, DCM) is compatible with the waste stream.

    • Halogenated vs. Non-Halogenated: If dissolved in DCM/Chloroform, use the Halogenated waste stream. If in Methanol/Ethyl Acetate, use Non-Halogenated .

  • Transfer:

    • Use a funnel. Pour slowly.

    • Validation: Watch for "fuming" or bubbling upon contact with the waste solvent. Stop immediately if observed.

  • Log Entry: Record the volume and concentration on the waste container log sheet.

Visualized Decision Workflow

The following diagram illustrates the decision logic for disposing of methanol.

DisposalWorkflow Start Start: Waste Identification [3-(methylamino)phenyl](phenyl)methanol StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Solution SolidPack Double Bag in 4-mil Polyethylene SolidPath->SolidPack SolventCheck Check Solvent Type LiquidPath->SolventCheck SolidLabel Label: 'Toxic Solid - Organic Amine' SolidPack->SolidLabel SolidBin Disposal: Solid Hazardous Waste Drum SolidLabel->SolidBin Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalo pHCheck CRITICAL: Check pH Compatibility (Must NOT be Acidic) Halo->pHCheck NonHalo->pHCheck HaloBin Disposal: Halogenated Waste Carboy (Label: Basic Organic) pHCheck->HaloBin If Halogenated NonHaloBin Disposal: Non-Halogenated Waste Carboy (Label: Basic Organic) pHCheck->NonHaloBin If Non-Halogenated

Figure 1: Decision matrix for segregating amine-based chemical waste to prevent incompatible reactions.

Regulatory Compliance (US Focus)

Adherence to these codes ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) regulations.

  • Waste Characterization:

    • While not explicitly "P" or "U" listed by specific name, this compound falls under Characteristic Waste if ignitable (D001) or corrosive (D002) in solution.

    • Best Practice Code: Classify as Toxic Organic due to the amine functionality.

  • Satellite Accumulation Areas (SAA):

    • Containers must remain closed unless adding waste.

    • Containers must be marked "Hazardous Waste" with the specific contents listed.

  • DOT Shipping (for external removal):

    • Likely classification: UN 3259, Amines, solid, corrosive, n.o.s. (contains methanol), 8, PG III. (Consult your EHS specialist for final shipping determination).

Emergency Contingencies

Scenario: Benchtop Spill (Solid)

  • Isolate: Evacuate the immediate 10ft radius.

  • PPE Up: Don goggles, double nitrile gloves, and N95 mask.

  • Clean: Gently cover powder with wet paper towels (to prevent dust). Scoop into a bag.

  • Decontaminate: Wipe surface with dilute acetic acid (vinegar) or 1N HCl to neutralize amine residue, followed by soap and water. Note: This neutralization is for surface cleaning only, not for bulk waste mixing.

Scenario: Skin/Eye Contact [5][1][6]

  • Eyes: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. This is critical—amines adhere to proteins in the eye.

  • Skin: Wash with copious soap and water.[1] Do not use alcohol (increases absorption).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: [3-(methylamino)phenyl]methanol (Related Structure Hazard Data). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

Sources

Personal protective equipment for handling [3-(methylamino)phenyl](phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that laboratory safety is often treated as a static checklist rather than a dynamic, logical system. Handling specialized organic building blocks like methanol requires moving beyond basic Safety Data Sheets (SDS) to understand the causality behind the protocols.

When you understand how a molecule's structure dictates its physical behavior, safety becomes an intuitive part of your experimental workflow. This guide provides a comprehensive, self-validating operational framework for handling this compound safely and efficiently.

Chemical Profiling & Hazard Causality

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must analyze the molecule. methanol is a substituted benzhydrol featuring a secondary amine and a secondary alcohol[1].

Table 1: Physicochemical Properties & Hazard Rationale

PropertyValueMechanistic Safety Rationale
CAS Number 86997-98-0Unique identifier for inventory and waste tracking[1].
Molecular Formula C₁₄H₁₅NOIndicates a highly organic, lipophilic structure[1].
Molecular Weight 213.28 g/mol Low enough to be readily absorbed through the skin if dissolved in a carrier solvent[1].
Functional Groups Secondary Amine, HydroxylThe amine acts as a mild base and nucleophile, making it a localized irritant to mucous membranes. The hydroxyl group allows for hydrogen bonding, meaning it can adhere stubbornly to surfaces and PPE.
Physical State Solid (Powder/Crystal)Prone to static charge buildup during weighing, creating an aerosolization and inhalation hazard.

Personal Protective Equipment (PPE) Matrix

According to the, PPE must be selected based on a formal hazard assessment. Because this compound is lipophilic, your primary goal is to prevent dermal exposure, especially when it is in solution.

Table 2: Quantitative Glove Selection Guide

Glove MaterialThicknessBreakthrough TimeOperational Context & Causality
Nitrile (Standard) 4 - 6 mil> 240 min (Dry Solid)Use: Weighing dry powder. Why: Provides excellent dexterity and adequate barrier protection against the solid form.
Nitrile (Heavy Duty) 8 - 12 mil> 480 min (Dry Solid)Use: Spill cleanup of dry powder. Why: Increased mechanical resistance prevents tearing from broken glass or spatulas.
Butyl Rubber 14 - 30 mil> 240 min (In Solvent)Use: Handling the compound dissolved in polar solvents (e.g., Alcohols, DCM). Why: Solvents act as carriers, pulling lipophilic compounds through the micropores of thin nitrile. Butyl rubber prevents this solvent-mediated permeation.
  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles. Causality: Safety glasses leave gaps; the mild basicity of the amine group can cause severe corneal irritation if airborne dust settles in the eye.

  • Body Protection: 100% cotton lab coat or Flame-Resistant (FR) coat if handling alongside flammable solvents.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood. If a hood is unavailable (e.g., during a large floor spill), an N95 or P100 particulate respirator is required to prevent inhalation of the irritating dust.

Operational Workflow: Safe Handling Protocol

To ensure scientific integrity, every protocol must be a self-validating system —meaning the procedure includes built-in checks to confirm it was executed correctly.

Step-by-Step Methodology:

  • Engineering Control Validation: Before opening the reagent bottle, check the fume hood monitor. Validation Check: Ensure the face velocity is between 0.4 and 0.6 m/s. Tape a small piece of tissue to the sash; it should pull gently inward.

  • Static Mitigation (Weighing): Use an anti-static U-shaped spatula. Causality: The lipophilic phenyl rings and solid state make the powder prone to static charge, which can cause the powder to "jump" and aerosolize.

  • Mass Verification: Weigh the compound in a closed system (e.g., a pre-tared vial with a cap) rather than an open weigh boat. Validation Check: Tare the balance, remove the closed vial, and re-place it. A fluctuation of less than ±0.2 mg confirms no static interference is skewing your measurement.

  • Solvent Addition: Transfer the closed vial to the reaction zone. Add your solvent (e.g., Dichloromethane or Ethanol) slowly down the side of the vessel.

  • Decontamination: Wipe down the balance and hood surface with a damp cloth (water and mild detergent), followed by a 70% ethanol wipe. Causality: Water neutralizes the mild basicity, while ethanol dissolves any remaining lipophilic residue.

OperationalWorkflow A 1. Pre-Operation Check (Fume Hood & PPE) B 2. Weighing (Anti-static Spatula) A->B C 3. Transfer to Reaction Vessel B->C D 4. Solvent Addition (e.g., DCM/EtOH) C->D E 5. Decontamination (Wet Wipe & 70% EtOH) D->E

Workflow for the safe handling and processing of methanol.

Emergency Response & Spill Management

In the event of a spill, panic is mitigated by a logical, step-by-step response based on the guidelines from the .

  • Isolate & Assess: Immediately step back and lower the fume hood sash. Determine if the spill is dry powder or dissolved in solvent.

  • Upgrade PPE: If the spill involves a carrier solvent, immediately switch from standard nitrile to heavy-duty Butyl rubber gloves.

  • Containment (Causality-Driven):

    • For Dry Powder: Do NOT sweep dry. Gently cover the powder with paper towels dampened with water. Why: Sweeping dry powder generates inhalable dust. The damp towel suppresses aerosolization.

    • For Liquid Solutions: Apply an inert, non-combustible absorbent like vermiculite or diatomaceous earth.

  • Collection: Use a non-sparking scoop to collect the absorbed material and place it into a wide-mouth, sealable hazardous waste container.

  • Validation Check (Clean-up): Swab the spill area with a clean white tissue dampened with ethanol. If the tissue shows any discoloration or residue, repeat the cleaning process until the tissue remains pristine.

Disposal & Waste Management Plan

Improper disposal of amine-containing aromatics can lead to cross-reactions in waste carboys. Segregation is critical.

  • Solid Waste: All contaminated gloves, weigh boats, and spill cleanup materials must be placed in a clearly labeled "Hazardous Solid Waste" bin.

  • Liquid Waste: Segregation depends entirely on the solvent used during your reaction.

    • If dissolved in Ethanol/Methanol: Route to the Non-Halogenated waste stream.

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to the Halogenated waste stream.

WasteManagement Start Waste Generation: [3-(methylamino)phenyl](phenyl)methanol Solid Solid Waste (PPE, Vials, Towels) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid SolidBin Hazardous Solid Waste Container Solid->SolidBin Halogenated Halogenated Liquid Waste Liquid->Halogenated DCM/Chloroform NonHalogenated Non-Halogenated Liquid Waste Liquid->NonHalogenated EtOH/MeOH Incineration EPA-Compliant Incineration SolidBin->Incineration Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for the segregation and disposal of chemical waste streams.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Washington, DC. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.